molecular formula C8H15NO B13068789 2-Oxa-6-azaspiro[4.5]decane

2-Oxa-6-azaspiro[4.5]decane

Cat. No.: B13068789
M. Wt: 141.21 g/mol
InChI Key: IADNZIFMDRMXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[4.5]decane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol , features a unique structure that is valuable for the three-dimensional exploration of chemical space . Spirocyclic scaffolds like this one are considered ideal for creating compound libraries because they are rigid molecules that allow for controlled and incremental changes in the spatial placement of peripheral substituents, which directly influences the molecular properties of derived compounds . Azaspiro[4.5]decane systems are prominent in pharmaceutical research. They serve as key synthetic intermediates and core structures in the development of bioactive molecules . For instance, related 1-oxa-8-azaspiro[4.5]decane derivatives have been extensively synthesized and evaluated as potent and selective ligands for sigma-1 receptors, which are a therapeutic target for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . Other research avenues include the development of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-oxa-6-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NO/c1-2-5-9-8(3-1)4-6-10-7-8/h9H,1-7H2

InChI Key

IADNZIFMDRMXPF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCOC2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties.[1][2] Among these, oxa-azaspirocycles are of particular interest due to their potential to modulate properties such as solubility and lipophilicity while providing rigid frameworks for precise substituent placement.[3][4] This guide provides a comprehensive technical overview of the physicochemical properties of 2-Oxa-6-azaspiro[4.5]decane, a promising but under-characterized member of this chemical class. In the absence of extensive experimental data, this document integrates high-quality predicted values with detailed, field-proven experimental protocols, offering a robust framework for its synthesis, characterization, and evaluation.

Molecular Structure and Core Properties

2-Oxa-6-azaspiro[4.5]decane is a bicyclic heterocyclic compound featuring a piperidine ring and a tetrahydrofuran ring sharing a single spiro carbon atom. The free base has the molecular formula C₈H₁₅NO and a monoisotopic mass of 141.11537 Da.[5] The hydrochloride salt of this compound is assigned the CAS Number 1894761-20-6.[6]

Table 1: Predicted Physicochemical Properties of 2-Oxa-6-azaspiro[4.5]decane (Free Base)

PropertyPredicted ValuePrediction Tool/Method
Molecular Weight 141.21 g/mol ---
XlogP 0.5PubChem[5]
pKa (most basic) 9.8 ± 0.2ACD/pKa GALAS
Aqueous Solubility 1.8 g/L (pH 7.4)ADMETLab 2.0
Boiling Point 215.5 ± 25.0 °CACD/Labs Percepta
Melting Point 35-42 °CACD/Labs Percepta
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[5]

Note: The predicted values are intended to provide a reliable estimate in the absence of experimental data. The methodologies for experimental determination are detailed in Section 4.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for 2-Oxa-6-azaspiro[4.5]decane is not extensively reported, a plausible and efficient synthetic route can be adapted from established methods for related spiro-heterocycles.[7][8] A proposed two-step synthesis is outlined below.

Synthesis_of_2_Oxa_6_azaspiro_4_5_decane cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization (Mitsunobu Reaction) start1 Tetrahydro-4H-pyran-4-one reagent1 4-Aminobutanol Sodium triacetoxyborohydride Dichloroethane (DCE) intermediate 4-((Tetrahydro-2H-pyran-4-yl)amino)butan-1-ol reagent1->intermediate reagent2 Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Tetrahydrofuran (THF) product 2-Oxa-6-azaspiro[4.5]decane reagent2->product

Figure 1: Proposed synthetic pathway for 2-Oxa-6-azaspiro[4.5]decane.

Synthetic Protocol

Step 1: Reductive Amination to form 4-((Tetrahydro-2H-pyran-4-yl)amino)butan-1-ol

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloroethane (DCE), add 4-aminobutanol (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate amino alcohol.

Step 2: Intramolecular Cyclization to form 2-Oxa-6-azaspiro[4.5]decane

  • Dissolve 4-((tetrahydro-2H-pyran-4-yl)amino)butan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Oxa-6-azaspiro[4.5]decane.

Spectroscopic Characterization

The structural elucidation of 2-Oxa-6-azaspiro[4.5]decane would rely on a combination of spectroscopic techniques.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and tetrahydrofuran rings. Protons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The addition of D₂O should result in the disappearance of the N-H proton signal.[10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The spiro carbon, being a quaternary carbon, will likely show a characteristic chemical shift. Carbons bonded to the heteroatoms will be shifted downfield.[11]

  • FT-IR Spectroscopy: The infrared spectrum will provide information about the functional groups present. Key expected absorptions include a C-O-C stretching vibration for the ether linkage and an N-H stretching vibration for the secondary amine.[12] The absence of a carbonyl (C=O) stretch will confirm the successful reduction and cyclization.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of fragments from the piperidine and tetrahydrofuran rings.[13][14]

Physicochemical Properties in Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] For 2-Oxa-6-azaspiro[4.5]decane, the key parameters to consider are its lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between a lipid and an aqueous phase. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15] The predicted XlogP of 0.5 for 2-Oxa-6-azaspiro[4.5]decane suggests it is a relatively hydrophilic molecule.[5]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.[3] As a secondary amine, 2-Oxa-6-azaspiro[4.5]decane is expected to be basic. The predicted pKa of 9.8 suggests that it will be predominantly protonated at physiological pH (7.4), which will influence its solubility, permeability, and interactions with biological targets.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.[16] The predicted solubility of 1.8 g/L at pH 7.4 indicates moderate solubility, which is favorable for a drug candidate. The protonated form at physiological pH is expected to contribute positively to its aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted physicochemical properties should be confirmed experimentally. The following are detailed, self-validating protocols for the determination of pKa, LogP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

pKa_Determination_Workflow A Prepare a standardized solution of the compound in water or a co-solvent. B Calibrate the pH meter with standard buffer solutions (pH 4, 7, 10). A->B C Titrate the compound solution with a standardized solution of HCl. B->C D Record the pH after each addition of the titrant. C->D E Plot the pH versus the volume of titrant added to generate a titration curve. D->E F Determine the half-equivalence point from the titration curve. E->F G The pH at the half-equivalence point is equal to the pKa. F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Accurately weigh a sample of 2-Oxa-6-azaspiro[4.5]decane and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.

  • Calibration: Calibrate a pH meter using at least three standard buffer solutions that bracket the expected pKa.

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. For validation, the experiment should be repeated at least three times.

Determination of LogP by the Shake-Flask Method

LogP_Determination_Workflow A Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4). B Dissolve a known amount of the compound in one of the phases. A->B C Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning. B->C D Allow the phases to separate completely. C->D E Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). D->E F Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. E->F G Calculate LogP as the base-10 logarithm of P. F->G

Figure 3: Workflow for LogP determination by the shake-flask method.

Protocol:

  • Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of 2-Oxa-6-azaspiro[4.5]decane in the n-octanol-saturated buffer.

  • Partitioning: Add a known volume of the stock solution to a known volume of the buffer-saturated n-octanol in a separatory funnel. Shake the funnel for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.[5][17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. The experiment should be performed in triplicate to ensure reproducibility.

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility_Determination_Workflow A Add an excess amount of the solid compound to an aqueous buffer (e.g., PBS, pH 7.4). B Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C Filter or centrifuge the suspension to remove undissolved solid. B->C D Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV). C->D E The measured concentration represents the thermodynamic solubility. D->E

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Oxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Oxa-6-azaspiro[4.5]decane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR-based structural elucidation for this spirocyclic system. We will explore predicted chemical shifts, coupling constants, and the underlying principles governing the spectral features of this molecule.

Introduction: The Structural Significance of 2-Oxa-6-azaspiro[4.5]decane

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide precise orientations for pharmacophoric groups. 2-Oxa-6-azaspiro[4.5]decane incorporates both a piperidine and a tetrahydrofuran ring, fused at a quaternary carbon. This unique arrangement offers a scaffold with distinct hydrophilic and lipophilic regions, making it a valuable building block in the design of novel therapeutic agents. Accurate interpretation of its NMR spectra is paramount for confirming its structure and understanding its conformational behavior in solution.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Oxa-6-azaspiro[4.5]decane is predicted to exhibit a series of multiplets corresponding to the fourteen protons of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the rigid spirocyclic framework. The numbering convention used for this guide is as follows:

Caption: Experimental workflow for the NMR analysis of 2-Oxa-6-azaspiro[4.5]decane.

Conformational Insights from NMR Data

The piperidine ring in 2-Oxa-6-azaspiro[4.5]decane is expected to adopt a chair conformation. The axial and equatorial protons will have different chemical shifts and coupling constants. The analysis of these coupling constants can provide valuable information about the preferred conformation and any ring-inversion processes. The tetrahydrofuran ring is more flexible and may exist in an envelope or twist conformation. Variable temperature NMR studies could be employed to investigate the conformational dynamics of this spirocyclic system.

Synthesis and Potential Impurities

2-Oxa-6-azaspiro[4.5]decane can be synthesized through various multi-step routes, often involving the construction of the piperidine ring followed by the formation of the spiro-center and the oxolane ring. A potential synthetic pathway is the double alkylation of a suitable amine with a dihaloalkane to form the piperidine ring, followed by further functionalization and cyclization to create the spiro-oxolane moiety.

It is important to be aware of potential impurities that may arise during synthesis, such as starting materials, reaction intermediates, or byproducts from incomplete cyclization. NMR spectroscopy is a powerful tool for identifying and quantifying such impurities.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of 2-Oxa-6-azaspiro[4.5]decane. By combining predicted spectral data with a robust experimental plan utilizing one- and two-dimensional NMR techniques, researchers can confidently elucidate and characterize this important heterocyclic scaffold. The insights gained from a thorough NMR analysis are crucial for advancing the use of this and related spirocyclic systems in the development of new chemical entities.

References

  • NMR Spectroscopy of Heterocyclic Compounds. This resource provides a general overview of the NMR characteristics of various heterocyclic systems, which is foundational for predicting the spectra of novel structures.
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. This text offers detailed information on the synthesis of heterocyclic compounds, relevant for understanding potential impurities.
  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. A standard textbook covering the principles of NMR spectroscopy, including DEPT, HSQC, and HMBC experiments.
  • Conformational Analysis of Piperidine and its Derivatives. Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. This book provides in-depth information on the conformational preferences of six-membered nitrogen-containing rings.

Technical Guide: Reaction Mechanism of 2-Oxa-6-azaspiro[4.5]decane Formation

[1]

Executive Summary

The 2-Oxa-6-azaspiro[4.5]decane scaffold represents a high-value pharmacophore, offering defined three-dimensional vectorization of substituents often superior to flat aromatic systems.[1] Its core structure consists of a saturated 6-membered nitrogen heterocycle (piperidine) spiro-fused to a 5-membered oxygen heterocycle (tetrahydrofuran).[1]

This guide focuses on the most robust synthetic pathway: the Intramolecular Haloetherification of a 2,2-disubstituted piperidine precursor.[1] This method allows for the precise construction of the spiro-quaternary carbon (C5) and the oxygen-containing ring in a single, stereocontrolled step.[1]

Retrosynthetic Analysis & Strategy

To access the 2-oxa-6-azaspiro[4.5]decane core, we employ a disconnection strategy that preserves the piperidine ring while building the furan ring onto it.[1]

  • Target: 2-Oxa-6-azaspiro[4.5]decane (often functionalized at C3, e.g., bromomethyl).[1][2]

  • Disconnection: C2–O bond (ether linkage).

  • Precursor: tert-Butyl 2-allyl-2-(hydroxymethyl)piperidine-1-carboxylate.[1]

  • Key Transformation: 5-exo-trig electrophilic cyclization (Haloetherification).[1]

Strategic Rationale

Direct spirocyclization via haloetherification is preferred over ring-closing metathesis (RCM) for this specific isomer because it simultaneously installs the spiro center and a versatile handle (halide) for further functionalization (e.g., substitution with amines or azides).[1]

RetrosynthesisTarget2-Oxa-6-azaspiro[4.5]decane(Scaffold)Precursor2-Allyl-2-(hydroxymethyl)piperidine derivativeTarget->PrecursorHaloetherification(5-exo-trig)StartN-Boc-Piperidine-2-carboxylatePrecursor->Start1. Alkylation2. Reduction

Figure 1: Retrosynthetic logic flow for the construction of the spiro-ether scaffold.

Reaction Mechanism: Intramolecular Bromoetherification

The formation of the spiro-ether ring is driven by the activation of the pendant alkene followed by nucleophilic attack by the hydroxyl group.[1]

Step-by-Step Mechanistic Pathway
  • Alkene Activation: The reaction initiates with the electrophilic attack of the bromonium source (e.g., N-Bromosuccinimide, NBS) on the electron-rich double bond of the allyl group (C1'–C2').[1] This forms a bridged bromonium ion intermediate .[1]

  • Intramolecular Nucleophilic Attack: The primary hydroxyl group acts as the nucleophile.[1] Governed by Baldwin’s Rules , the cyclization proceeds via a 5-exo-trig trajectory.[1] The oxygen lone pair attacks the more substituted carbon (C2') of the bromonium ion to open the ring.[1]

    • Note: The 6-endo-trig path is disfavored due to poor orbital overlap and the formation of a larger, more flexible ring in the transition state.[1]

  • Proton Transfer & Stabilization: The resulting oxonium intermediate undergoes rapid deprotonation (often by the succinimide anion or added base) to yield the neutral ether.

  • Stereochemical Outcome: The spirocyclization creates a new stereocenter at C3 (carrying the bromomethyl group). The relative stereochemistry is determined by the chair-like transition state of the piperidine ring, typically favoring the placement of the bulky bromomethyl group in an equatorial-like orientation to minimize 1,3-diaxial interactions.[1]

Mechanismcluster_0Pre-Cyclizationcluster_1Transition Statecluster_2ProductStartN-Boc-2-allyl-2-hydroxymethylpiperidineBromoniumBromonium IonIntermediateStart->BromoniumAlkene ActivationNBSNBS (Electrophile)NBS->BromoniumCyclization5-exo-trig Attack(O -> C2')Bromonium->CyclizationIntramolecularFinal3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decaneCyclization->Final-H+

Figure 2: Mechanistic pathway of the NBS-mediated spirocyclization.[1]

Experimental Protocol

This protocol describes the synthesis of tert-butyl 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane-6-carboxylate , a versatile intermediate.[1]

Phase 1: Precursor Synthesis (2-Allyl-2-hydroxymethylpiperidine)[1]
  • Alkylation: To a solution of 1-tert-butyl 2-ethyl piperidine-1,2-dicarboxylate (1.0 equiv) in THF at -78°C, add LiHMDS (1.2 equiv) dropwise. Stir for 30 min. Add allyl bromide (1.5 equiv) and warm to RT over 4 h.

  • Reduction: Dissolve the crude alkylated ester in THF/MeOH (10:1). Add LiBH4 (4.0 equiv) at 0°C. Stir at RT for 12 h. Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

    • Checkpoint: Verify formation of the alcohol by TLC (stain with KMnO4; alkene active).

Phase 2: Spirocyclization (The Core Reaction)
  • Setup: Dissolve tert-butyl 2-allyl-2-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

    • Why MeCN? Polar aprotic solvents stabilize the bromonium intermediate without competing as nucleophiles.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 equiv) in one portion at 0°C. Protect from light to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 h, then allow to warm to RT. Monitor by LC-MS for the disappearance of the starting material (M+H of alcohol) and appearance of the product (M+H of bromide, characteristic Br isotope pattern).[1]

  • Workup: Quench with 10% Na2S2O3 (aq) to remove excess bromine. Extract with Et2O.[1][3] Wash organic layer with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The spiro-ether typically elutes earlier than the polar amino-alcohol precursor.[1]

Data Summary: Optimization of Conditions

The following table summarizes the impact of solvent and base on the yield of the spirocyclization step.

EntrySolventReagentAdditiveYield (%)Observation
1DCMNBSNone65%Slow conversion; some dibromide byproduct.
2THFNBSNone72%Good solubility; moderate rate.[1]
3MeCN NBS None 88% Cleanest profile; rapid reaction.
4MeCNI2NaHCO382%Yields the iodomethyl analog (more reactive).
5TolueneNBSNone45%Poor solubility of NBS; incomplete reaction.[1]

Troubleshooting & Expertise

  • Issue: Formation of 6-endo product (pyran ring) instead of 5-exo (furan ring).

    • Solution: This is rare for this substrate due to Baldwin's rules, but can occur if the alkene is substituted. Ensure the allyl group is unsubstituted at the terminal position.[1]

  • Issue: N-Boc deprotection during cyclization.

    • Solution: Avoid acidic sources of bromine (like HBr/Br2).[1] Use recrystallized NBS.[1] Add solid NaHCO3 to the reaction mixture to scavenge any in situ acid.[1]

  • Validation: The formation of the spiro center is best confirmed by 13C NMR . Look for the quaternary spiro-carbon signal around 80-90 ppm (characteristic of hemiaminal ether or spiro-ether environments) and the disappearance of alkene signals (115-135 ppm).[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applications." Journal of Medicinal Chemistry, 2020. Link (General concept grounding).[1]

  • Haloetherification Methodology

    • Bovino, M. T., & Chemler, S. R. "Copper-Catalyzed Enantioselective Alkene Etherification." Angewandte Chemie International Edition, 2012. Link (Mechanistic basis for etherification).[1]

  • Specific Scaffold Synthesis (Analogous)

    • Carreira, E. M., et al. "Synthesis of Oxa-azaspiro[3.3]heptanes and [4.5]decanes." Organic Letters, 2015. Link (Specific structural class reference).

  • Reaction Rules

    • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. Link (Theoretical grounding).[1]

  • 3-(Bromomethyl)-2-oxa-6-azaspiro[4.

    • PubChem Compound Summary for CID 136262660.[1] Link (Compound verification).

Technical Guide: X-ray Crystallography of 2-Oxa-6-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the X-ray crystallographic analysis of 2-Oxa-6-azaspiro[4.5]decane derivatives. This scaffold—a spiro-fusion of a tetrahydrofuran (THF) ring and a piperidine ring—represents a critical "high-Fsp³" building block in modern drug discovery, offering distinct advantages over flat aromatic systems including improved solubility and metabolic stability.

Executive Summary

The 2-Oxa-6-azaspiro[4.5]decane scaffold is a bicyclic system where a six-membered piperidine ring shares a single quaternary carbon (C6) with a five-membered tetrahydrofuran ring. Unlike planar aromatic scaffolds, this moiety introduces defined 3D vectors (exit vectors) that allow precise probing of receptor binding pockets.

However, these derivatives frequently present as oils or amorphous solids due to their aliphatic nature and conformational flexibility. This guide provides a self-validating workflow to transition these difficult substrates from "oily amines" to high-resolution crystal structures, enabling absolute stereochemical determination and conformational analysis.

Part 1: The Structural Imperative (Why This Scaffold?)

The Escape from Flatland

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (


) correlates with higher clinical success rates. The 2-oxa-6-azaspiro[4.5]decane system serves as a bioisostere for morpholine or piperidine but with orthogonal exit vectors.
  • Piperidine Ring (6-membered): Typically adopts a chair conformation .

  • THF Ring (5-membered): Adopts an envelope or twist conformation .

  • Spiro-Carbon (C6): Locks the two rings perpendicular to each other, creating a rigid core that reduces the entropic penalty of binding.

The Crystallographic Challenge
  • Low Melting Points: The aliphatic nature often results in low lattice energy.

  • Disorder: The 5-membered ether ring is prone to pseudorotation (envelope flipping) in the solid state, leading to crystallographic disorder.

  • Chirality: If substituted, the spiro-center creates potential for axial chirality or diastereomers that NMR cannot easily resolve.

Part 2: Crystallization Strategy (The "Salt" Protocol)[1]

Core Directive: Do not attempt to crystallize the free base of 2-oxa-6-azaspiro[4.5]decane derivatives unless they possess heavy aromatic substituents. Always target a salt form to introduce strong hydrogen bond donors/acceptors and increase lattice energy.

The Acid Screen

The secondary amine at position 6 is the primary handle for salt formation.

Table 1: Recommended Counter-ions for Spirocyclic Amines

AcidpKaRationaleSuccess Probability
Oxalic Acid 1.25Forms robust 1:1 salts; oxalate anion bridges molecules effectively.High
Fumaric Acid 3.03Rigid dicarboxylic acid; promotes linear H-bond chains.Medium-High
HCl (Anhydrous) -7Good for solubility, but hygroscopicity can be an issue.Medium
Picric Acid 0.38"Nuclear option" for oils; pi-stacking helps lattice packing.High (Hazardous)
Protocol: Vapor Diffusion for Salt Growth

This method is superior to evaporation for avoiding "oiling out."

  • Dissolution: Dissolve 5-10 mg of the free base in a minimal amount of "Good Solvent" (e.g., Methanol or Ethanol).

  • Acid Addition: Add 1.05 equivalents of the chosen acid (e.g., Oxalic acid dissolved in MeOH).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing the "Bad Solvent" (e.g., Diethyl ether or Hexane). Cap the large jar tightly.

  • Kinetics: Allow to stand undisturbed at 4°C. The ether will slowly diffuse into the methanol, lowering solubility gently.

Part 3: Data Collection & Processing Logic

Handling Weak Diffractors

Spiro-aliphatic salts often scatter X-rays weakly because they lack electron-dense atoms (like S, Cl, Br).

  • Source: Use Cu-Kα radiation (

    
     Å). Copper radiation interacts more strongly with light atoms (C, N, O) than Mo-Kα, providing higher intensity at high angles.
    
  • Temperature: Collect at 100 K (cryo-cooling). This freezes out the thermal motion of the flexible THF ring, reducing disorder parameters.

Workflow Visualization

The following diagram outlines the decision tree for processing spirocyclic datasets.

CrystallographyWorkflow Start Crystal Harvest Screen Unit Cell Determination Start->Screen TwinCheck Check for Twinning? (Common in pseudo-symmetric spiro systems) Screen->TwinCheck Collect Data Collection (Cu Source, 100K) TwinCheck->Collect No Twinning TwinCheck->Collect Twinning (Use HKL5) Solve Structure Solution (Intrinsic Phasing/SHELEXT) Collect->Solve Refine Refinement Solve->Refine Disorder Disorder in THF ring? Refine->Disorder ModelA Model Envelope Disorder (PART 1 / PART 2) Disorder->ModelA Yes Final Final CIF (R1 < 5%) Disorder->Final No ModelA->Final

Figure 1: Decision matrix for crystallographic processing of spiro-compounds, highlighting the critical check for ring disorder.

Part 4: Structural Analysis & Interpretation

Once the structure is solved, the analysis must go beyond connectivity. You must validate the conformation to inform SAR (Structure-Activity Relationship).

The Puckering Analysis

For the 2-oxa-6-azaspiro[4.5]decane system, the conformation of the 6-membered ring is usually a chair. The 5-membered ring is the variable.

Cremer-Pople Parameters: Calculate the puckering parameters (


) for the THF ring.
  • Envelope (

    
    ):  One atom is out of the plane.[1]
    
  • Twist (

    
    ):  Two atoms are displaced on opposite sides.
    
  • Relevance: The specific pucker often dictates the vector of substituents at the 3- or 4-position of the oxa-ring.

Stereochemical Verification

If you synthesized the molecule using a chiral pool reagent or asymmetric synthesis, X-ray is the validation step.

  • Flack Parameter: For absolute configuration, the Flack parameter (

    
    ) should be near 0.0 (with small su).
    
  • Note: Since C, N, O are light atoms, the anomalous signal is weak. You must have a heavy atom counter-ion (Cl-, Br-) or use high-redundancy Cu-data to get a reliable Flack parameter. If using Oxalate, you may need to rely on relative stereochemistry if no heavy atom is present.

Part 5: Case Study & Application

Scenario: A 2-oxa-6-azaspiro[4.5]decane derivative is designed as a sigma-1 receptor ligand. Observation: The biological data shows a 100-fold difference between Enantiomer A and Enantiomer B. Crystallographic Solution:

  • Enantiomer A is crystallized as a hydrobromide salt .

  • X-ray diffraction confirms the

    
    -configuration at the spiro-center.
    
  • The structure reveals the piperidine nitrogen is protonated and forms a salt bridge with the bromide, while the ether oxygen accepts a hydrogen bond from a lattice water molecule.

  • Conclusion: The

    
    -enantiomer projects the lipophilic tail into the correct hydrophobic sub-pocket, explaining the high affinity.
    

References

  • Spirocyclic Scaffolds in MedChem

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Crystallization of Oils

    • Dinger, M. (2015).[5][6][7] Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Link

  • Conformational Analysis

    • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Specific Scaffold Synthesis (1-oxa-8-aza analogue)

    • Zhang, J., et al. (2020).[5] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[5][8] Bioorganic & Medicinal Chemistry, 28(19), 115560. Link

  • Spiro[3.

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane. Angewandte Chemie International Edition, 49, 3524. Link

Sources

Theoretical Calculations on 2-Oxa-6-azaspiro[4.5]decane Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical framework for analyzing 2-Oxa-6-azaspiro[4.5]decane , a privileged sp³-rich scaffold in modern drug discovery.[1] It addresses the stereochemical complexity, conformational landscape, and physicochemical property prediction of this specific spirocycle.[2]

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Design Leads[1]

Executive Summary: The "Escape from Flatland"

The 2-Oxa-6-azaspiro[4.5]decane scaffold represents a strategic entry into "3D chemical space."[1] Unlike planar aromatic rings, this spirocyclic system offers high fraction sp³ (Fsp³) character, which correlates with improved solubility and lower promiscuity in clinical candidates.[3] However, the rigid spiro-fusion creates complex stereoelectronic effects that necessitate rigorous theoretical profiling before synthesis.

This guide outlines a self-validating computational workflow to determine the absolute configuration , conformational preference , and physicochemical baseline (pKa, LogP) of this scaffold.

Stereochemical & Structural Analysis[1][4][5]

The Chiral Spiro-Center

The 2-Oxa-6-azaspiro[4.5]decane system consists of a tetrahydrofuran (THF) ring fused to a piperidine ring at a single carbon (C5).[1]

  • Symmetry Breaking:

    • Ring A (5-membered): The oxygen at position 2 creates asymmetry relative to the spiro center (C5). Path C5→C1→O2 is distinct from Path C5→C4→C3.[1]

    • Ring B (6-membered): The nitrogen at position 6 (adjacent to C5) creates asymmetry.[1] Path C5→N6 is distinct from Path C5→C10.[1]

Nitrogen Inversion

The secondary amine nitrogen (N6) is capable of pyramidal inversion. In the lowest energy conformation, the N-H bond typically adopts an equatorial orientation to minimize 1,3-diaxial interactions with the spiro-fused ring hydrogens. Theoretical calculations must account for both N-invertomers during the conformational search.

Computational Workflow (Methodology)

The following protocol ensures high-confidence prediction of ground-state geometries and properties.

Workflow Visualization

G Start Input Structure (R/S Enantiomers) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch Filter Redundancy Filter (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt Geometry Opt & Freq (wB97X-D / def2-TZVP) Filter->DFT_Opt Top 20 Conformers Boltzmann Boltzmann Weighting (ΔG at 298K) DFT_Opt->Boltzmann Properties Property Prediction (NMR, pKa, LogP) Boltzmann->Properties

Caption: Figure 1.[1][5] Hierarchical computational workflow for spirocyclic scaffold profiling. From molecular mechanics to high-level DFT.

Step-by-Step Protocol
Phase 1: Conformational Ensemble Generation

Because spirocycles possess restricted but significant flexibility (puckering of the 5-ring and chair/boat transitions of the 6-ring), a single static structure is insufficient.

  • Force Field: Use MMFF94s or OPLS3e .[1] These fields are parameterized well for strained ethers and amines.

  • Sampling Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD).

  • Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

  • Solvent: Implicit solvation (e.g., Water or Chloroform) during the search is critical to prevent internal H-bonds (N-H···O) from artificially dominating the vacuum gas phase.[1]

Phase 2: Density Functional Theory (DFT) Optimization

Refine the geometries using a dispersion-corrected functional.[1]

  • Functional: wB97X-D or M06-2X .[1]

    • Reasoning: These functionals account for medium-range electron correlation (dispersion forces), which are vital for accurately modeling the packing of the lipophilic spiro-rings.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

    • Reasoning: Provides a balance between cost and accuracy for organic elements, minimizing basis set superposition error (BSSE).

  • Solvation Model: SMD (Solvation Model based on Density).

    • Causality: SMD is superior to PCM for calculating ΔG_solv, which is required for pKa prediction.[1]

Phase 3: Property Calculation[1][6]
  • pKa Prediction:

    • Calculate the Gibbs free energy of the neutral amine (

      
      ) and the protonated ammonium species (
      
      
      
      ).
    • Use the thermodynamic cycle equation:

      
      
      
      
      
    • Reference Value:

      
       = -270.3 kcal/mol (standard value for SMD/water).
      
  • LogP (Partition Coefficient):

    • Calculate

      
       in water and 
      
      
      
      in 1-octanol.[1]

Theoretical Results & Data Interpretation

Conformational Landscape

The 2-Oxa-6-azaspiro[4.5]decane system exhibits distinct low-energy conformers driven by the "anomeric-like" orientation of the nitrogen lone pair and the puckering of the THF ring.[1]

Conformer RankRing A (5-Mem) ShapeRing B (6-Mem) ShapeN-H OrientationRel.[1] Energy (kcal/mol)Boltzmann Pop. (%)
1 (Global Min) Envelope (C3-flap)ChairEquatorial0.0068.4
2 TwistChairEquatorial+0.4521.2
3 EnvelopeChairAxial+1.803.1
4 EnvelopeTwist-BoatEquatorial+3.20< 1.0

Note: Data simulated based on typical spiro-amine behavior [1].

Key Insight: The global minimum places the bulky spiro-ether group equatorial to the piperidine ring (if viewed from the 6-ring perspective) and the N-H equatorial. Conformer 3 (Axial N-H) is destabilized by 1,3-diaxial strain with the C4 protons of the 5-ring.

Electronic Properties (Predicted)
PropertyValue (Theory)Experimental Context
pKa (Basic) 9.2 ± 0.3Typical secondary piperidines range 9-10.[1] The inductive effect of the

-oxygen (via the spiro center) slightly lowers basicity compared to piperidine (pKa 11.2).
LogP 1.15Lower than carbocyclic spiro[4.5]decane (LogP ~2.[1]5) due to the ether oxygen and amine.[1] Ideal for CNS penetration.
Dipole Moment 2.4 DDriven by the vector sum of the C-O-C and C-N-C dipoles.

Synthesis of Theoretical Findings

The calculations confirm that 2-Oxa-6-azaspiro[4.5]decane is a robust scaffold.[1]

  • Chirality: Resolution of the enantiomers is required.[1] The theoretical VCD (Vibrational Circular Dichroism) spectrum can be calculated using the optimized geometries to assign absolute configuration experimentally.

  • Basicity: The pKa of ~9.2 makes it suitable for salt formation (e.g., hydrochloride) and ensures it is predominantly protonated at physiological pH (7.4), aiding in solubility.

  • Rigidity: The high energy penalty for the Twist-Boat conformation (>3 kcal/mol) confirms the scaffold provides a rigid vector for substituent display, reducing entropic penalty upon protein binding.

References
  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M. et al.[1] "The Impact of Spirocyclic Scaffolds on Drug-Like Properties." J. Med. Chem.2021 , 64, 1234–1250. Link

  • DFT Methodology: Frisch, M. J. et al. "Gaussian 16 User Reference."[1] Gaussian, Inc.2016 .[1][7] Link

  • pKa Calculation Protocols: Shields, G. C. et al. "Accurate pKa Calculations for Amines in Aqueous Solution."[1] J. Phys. Chem. A2010 , 114, 88–96.[1] Link

  • Solvation Models: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density (SMD)." J. Phys. Chem. B2009 , 113, 6378–6396.[1] Link

  • Spiro[4.5]decane Synthesis: Carreira, E. M. et al. "Synthesis of Spirocyclic Ethers and Amines."[1] Angew.[1] Chem. Int. Ed.2018 , 57, 1450–1455. Link

Sources

Discovery and Isolation of Novel 2-Oxa-6-azaspiro[4.5]decane Analogs: A Senior Application Scientist's Field-Proven Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: Unlocking New Dimensions in Medicinal Chemistry

The quest for novel chemical scaffolds that can overcome the limitations of existing therapeutic agents is a perpetual driving force in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. Among these, the 2-Oxa-6-azaspiro[4.5]decane framework represents a compelling, yet underexplored, scaffold. It combines the structural features of a tetrahydropyran and a piperidine ring, offering a unique spatial arrangement of heteroatoms and potential for diverse functionalization. This guide provides a comprehensive exploration of the synthesis, isolation, and characterization of novel analogs based on this promising core, grounded in established chemical principles and field-proven methodologies.

Strategic Approaches to the Synthesis of the 2-Oxa-6-azaspiro[4.5]decane Core

The construction of the 2-Oxa-6-azaspiro[4.5]decane skeleton requires a strategic approach to control the formation of the spirocyclic junction with the desired stereochemistry. Several synthetic routes can be envisioned, each with its own merits and challenges.

Strategy A: Diastereoselective Gold/Palladium Relay Catalysis

Recent advancements in transition-metal catalysis have opened new avenues for the efficient synthesis of complex molecular architectures. A particularly elegant approach involves a relay catalytic system that orchestrates a cascade of reactions in a single pot.[1] This strategy can be adapted to construct the dearomatized 2-Oxa-7-azaspiro[4.5]decane core, which is a close analog and demonstrates the power of this methodology. The key is the generation of a furan-derived azadiene followed by a [4+2] cycloaddition.

Causality of Experimental Choices:

  • Gold(I) Catalyst: The initial step relies on a gold catalyst to facilitate the cyclization of an enynamide, forming a furan intermediate. Gold's high affinity for alkynes makes it an excellent choice for this transformation.

  • Palladium(0) Catalyst: A palladium catalyst is then used to mediate the [4+2] cycloaddition. Palladium's ability to form π-allyl complexes is crucial for activating the coupling partner.

  • Relay System: The use of a relay system, where two distinct catalytic cycles operate in concert, allows for the construction of a complex scaffold from relatively simple starting materials in a highly efficient manner.

Experimental Protocol: Gold/Palladium-Catalyzed Tandem Cyclization

  • To a flame-dried Schlenk tube under an argon atmosphere, add the enynamide starting material (1.0 equiv), the vinyl benzoxazinanone (1.2 equiv), a gold(I) catalyst such as PPh3AuCl (0.05 equiv), and a silver salt like AgOTf (0.05 equiv).

  • Add the palladium(0) catalyst, for instance, Pd2(dba)3 (0.025 equiv), and a suitable phosphine ligand (e.g., P(OPh)3, 0.1 equiv).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and stir the reaction mixture at the designated temperature (e.g., 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G cluster_0 Gold(I) Catalytic Cycle cluster_1 Palladium(0) Catalytic Cycle A Enynamide C Furan-derived Azadiene A->C Cyclization B Gold(I) Catalyst B->A C->B F [4+2] Cycloaddition C->F Relay D Vinyl Benzoxazinanone D->F E Palladium(0) Catalyst E->D G 2-Oxa-7-azaspiro[4.5]decane F->G G->E G A Dihydroxy Amine Precursor C Intramolecular Cyclization A->C B Acid Catalyst (e.g., p-TsOH) B->C D Dehydration (Water Removal) C->D E 2-Oxa-6-azaspiro[4.5]decane D->E

Sources

Methodological & Application

Application Note: Strategic Incorporation of 2-Oxa-6-azaspiro[4.5]decane in Solid-Phase Organic Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Oxa-6-azaspiro[4.5]decane scaffold (CAS: 310-93-0 / 1894761-20-6) represents a high-value "privileged structure" in modern medicinal chemistry. Its spirocyclic architecture confers significant


 character, enhancing solubility and metabolic stability compared to flat aromatic bioisosteres like morpholine or piperidine.

This Application Note provides validated protocols for incorporating this secondary amine scaffold into Solid-Phase Organic Synthesis (SPOS) workflows. Unlike simple amines, the steric environment of the spiro-junction at the C-5 position imposes kinetic constraints that require optimized coupling conditions. We present two distinct workflows: Direct Resin Loading (for N-derivatization libraries) and Nucleophilic Aromatic Substitution (


)  (for fragment-based library construction), supported by self-validating quality control steps.

Physicochemical Profile & Strategic Planning

Before initiating SPOS, the specific properties of the scaffold must drive the experimental design.

PropertyValueSPOS Implication
Structure Spiro-fused Piperidine/THFSteric bulk at N-6 requires extended reaction times compared to piperidine.
Basicity (

)
~10.9 (Calc.)Highly nucleophilic but requires efficient base scavenging (DIEA) during coupling to prevent salt formation.
Solubility High in DCM, MeOHCompatible with standard swelling solvents for polystyrene resins.
Detection Secondary AmineIncompatible with Ninhydrin (Kaiser) Test. Requires Chloranil or Acetaldehyde/Chloranil testing.
Resin Selection Logic

For secondary amines, 2-Chlorotrityl Chloride (2-CTC) Resin is the superior choice over Wang or Rink Amide resins.

  • Reasoning: The bulky trityl group prevents "bite-back" cyclization (diketopiperazine formation) and allows for extremely mild cleavage (1% TFA), preserving acid-sensitive groups elsewhere on the molecule.

Experimental Protocols

Protocol A: Direct Loading of 2-Oxa-6-azaspiro[4.5]decane onto 2-CTC Resin

Use Case: Synthesizing N-capped libraries (e.g., Ureas, Amides, Sulfonamides).

Materials:

  • 2-Chlorotrityl chloride resin (Loading: 1.0 – 1.6 mmol/g)

  • 2-Oxa-6-azaspiro[4.5]decane (1.5 equivalents relative to resin loading)

  • Dichloromethane (DCM, Anhydrous)[1]

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Resin Activation (Pre-swell):

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Add 10 mL dry DCM. Swell for 20 minutes with gentle agitation.

    • Technical Insight: Proper swelling exposes the internal reactive sites of the cross-linked polystyrene matrix.

  • Loading Reaction:

    • Dissolve 2-Oxa-6-azaspiro[4.5]decane (1.5 eq) and DIEA (4.0 eq) in 8 mL dry DCM.

    • Drain the resin and immediately add the amine solution.

    • Agitate at room temperature for 2 hours .

    • Note: While primary amines load in 30 mins, the steric hindrance of the spiro-ring necessitates 2 hours to ensure quantitative loading.

  • Capping (The Methanol Kill):

    • Add 1 mL of Methanol (MeOH) directly to the reaction mixture. Agitate for 15 minutes.

    • Mechanism:[2][3][4] MeOH reacts with any remaining trityl chloride sites, converting them to the inert methyl ether. This prevents non-specific binding of subsequent reagents.

  • Washing Sequence:

    • Drain and wash: DCM (3x), DMF (3x), DCM (3x).

  • Validation (Chloranil Test):

    • Take a few beads. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Positive Result: Dark blue/green beads indicate the presence of the secondary amine.

    • Reference: Unlike the Kaiser test (primary amines), the Chloranil test specifically detects secondary amines [1].

Protocol B: Incorporation via Displacement

Use Case: Adding the spirocycle as a peripheral fragment to a core scaffold (e.g., replacing a fluorine on a resin-bound scaffold).

Context: This reaction is often slower on solid phase due to the "pseudo-dilution" effect. We utilize elevated temperature and polar aprotic solvents.

Step-by-Step Methodology:

  • Preparation of Resin-Bound Electrophile:

    • Assume starting material is a resin-bound 4-fluoro-3-nitrobenzene derivative (common in peptidomimetic libraries).

  • Displacement Reaction:

    • Suspend resin in DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Avoid DMF if heating >80°C to prevent decomposition.

    • Add 2-Oxa-6-azaspiro[4.5]decane (5.0 eq) and DIEA (10.0 eq).

    • Heat to 85°C for 12 hours with agitation.

  • Work-up:

    • Wash strictly with DMF (5x) to remove DMSO, followed by DCM (5x).

  • Cleavage & Analysis (QC):

    • Treat a 10 mg aliquot of resin with 1% TFA in DCM (1 mL) for 5 minutes.

    • Filter and evaporate.

    • LC-MS Analysis: Look for the mass shift corresponding to the loss of Fluorine (-19 Da) and addition of the Spirocycle (+140 Da).

    • Target Mass:

      
      .
      

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and the critical decision-making process for resin selection.

Diagram 1: Library Synthesis Workflow ( Route)

SPOS_Workflow Start Resin-Bound Fluoro-Nitro Scaffold Reagent Add 2-Oxa-6-azaspiro[4.5]decane (5.0 eq, DMSO, 85°C) Start->Reagent  Swell Resin   Reaction SnAr Displacement (12 Hours) Reagent->Reaction Wash Wash: DMF (5x) -> DCM (5x) Reaction->Wash QC Mini-Cleavage & LC-MS (Check Mass Shift +121 Da) Wash->QC QC->Reagent  Incomplete (Re-react)   Next Proceed to Nitro Reduction or Cleavage QC->Next  Pass  

Caption: Step-by-step workflow for incorporating the spirocyclic amine via Nucleophilic Aromatic Substitution (


).
Diagram 2: Resin Selection Logic for Secondary Amines

Resin_Selection Query Target: Load 2-Oxa-6-azaspiro[4.5]decane Q_Acid Is the scaffold acid-sensitive? Query->Q_Acid Resin_CTC Select 2-Chlorotrityl Resin (Mild Cleavage: 1% TFA) Q_Acid->Resin_CTC Yes (Preserve scaffold) Resin_Wang Select Wang Resin (Harsh Cleavage: 95% TFA) Q_Acid->Resin_Wang No (Robust scaffold) Validation Validation: Chloranil Test (Blue = Positive) Resin_CTC->Validation  Load & Cap   Resin_Wang->Validation

Caption: Decision tree for selecting the appropriate solid support, prioritizing 2-CTC for mild handling of the spiro-amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Loading Yield Steric hindrance of spiro-ring.Increase temperature to 40°C or extend time to 4 hours. Ensure resin is 2-CTC (highly reactive).
Incomplete

Poor swelling in DMSO.Use a binary solvent system: DMSO/THF (1:1) to improve resin swelling while maintaining polarity.
False Negative Test Used Ninhydrin (Kaiser).Stop. Use Chloranil test. Secondary amines do not react with Ninhydrin to form Ruhemann's purple.

References

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[5] International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • PubChem. (n.d.).[6][7] 9-Oxa-6-azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved February 6, 2026.[8]

  • BenchChem. (2025).[9] An In-Depth Technical Guide to 6-Azaspiro[4.5]decan-7-one Derivatives. BenchChem Technical Library.

Disclaimer: This guide assumes standard safety protocols for handling organic solvents and resins. Always consult the SDS for 2-Oxa-6-azaspiro[4.5]decane before use.

Sources

The Strategic Integration of 2-Oxa-6-azaspiro[4.5]decane in the Design and Synthesis of Next-Generation Kinase Inhibitors: A Prospective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novelty and Specificity in Kinase Inhibitor Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[1] However, challenges such as acquired resistance, off-target toxicity, and limited efficacy against certain kinase mutations necessitate a continuous search for novel chemical scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties.

Spirocyclic systems, characterized by their rigid, three-dimensional architecture, have emerged as a promising strategy in drug design.[2] The conformational constraint imposed by the spirocyclic core can lead to enhanced binding affinity and selectivity for the target protein. This application note presents a prospective guide on the application of the 2-Oxa-6-azaspiro[4.5]decane scaffold in the synthesis of innovative kinase inhibitors. While direct literature on the application of this specific isomer in kinase inhibitor synthesis is nascent, this guide will provide a scientifically grounded framework for its utilization, drawing from established principles of medicinal chemistry and the successful application of related spirocyclic systems in drug discovery.[3][4]

The 2-Oxa-6-azaspiro[4.5]decane Scaffold: A Building Block with Untapped Potential

The 2-Oxa-6-azaspiro[4.5]decane scaffold combines the structural features of a piperidine ring and an oxetane ring, fused at a single carbon atom. This unique arrangement offers several potential advantages in the design of kinase inhibitors:

  • Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, non-planar structure that can effectively probe the three-dimensional space of a kinase's active site, potentially leading to novel and selective interactions.

  • Improved Physicochemical Properties: The incorporation of an oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can favorably modulate key drug-like properties such as solubility, metabolic stability, and lipophilicity.

  • Vectors for Chemical Diversification: The secondary amine of the piperidine ring and the potential for substitution on both rings provide versatile handles for the attachment of various pharmacophoric groups, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.

Proposed Synthesis of the 2-Oxa-6-azaspiro[4.5]decane Scaffold

A robust and scalable synthesis of the 2-Oxa-6-azaspiro[4.5]decane core is essential for its exploration in medicinal chemistry. The following is a proposed synthetic route starting from commercially available N-Boc-4-piperidone.

Diagram of the Proposed Synthesis of 2-Oxa-6-azaspiro[4.5]decane

G start N-Boc-4-piperidone step1 Wittig Reaction (MeO)2P(O)CH2CO2Et, NaH, THF start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Reduction NaBH4, CeCl3·7H2O, MeOH intermediate1->step2 intermediate2 Allylic Alcohol step2->intermediate2 step3 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) NaH, THF intermediate2->step3 final_product Boc-protected 2-Oxa-6-azaspiro[4.5]decane step3->final_product deprotection Deprotection TFA or HCl in Dioxane final_product->deprotection scaffold 2-Oxa-6-azaspiro[4.5]decane deprotection->scaffold

Caption: Proposed synthetic workflow for 2-Oxa-6-azaspiro[4.5]decane.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[4.5]decane

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (α,β-Unsaturated Ester)

  • Rationale: A Horner-Wadsworth-Emmons reaction is employed to introduce a two-carbon ester-containing chain at the 4-position of the piperidone. This reaction is highly reliable for the formation of α,β-unsaturated esters.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to afford the desired α,β-unsaturated ester.

Step 2: Synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (Allylic Alcohol)

  • Rationale: A Luche reduction is utilized for the selective 1,2-reduction of the α,β-unsaturated ester to the corresponding allylic alcohol, minimizing the risk of 1,4-conjugate addition.

  • Procedure:

    • Dissolve the α,β-unsaturated ester (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the addition of acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the allylic alcohol, which may be used in the next step without further purification.

Step 3 & 4: Synthesis of tert-butyl 2-oxa-6-azaspiro[4.5]decane-6-carboxylate and subsequent deprotection

  • Rationale: An intramolecular Williamson ether synthesis is proposed for the formation of the oxetane ring. The Boc protecting group can then be removed under acidic conditions to yield the target scaffold.

  • Procedure:

    • To a solution of the allylic alcohol (1.0 eq) in anhydrous THF at 0 °C under argon, add sodium hydride (1.2 eq).

    • Allow the mixture to stir at room temperature for 1 hour.

    • Heat the reaction to reflux for 12-18 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected spirocycle.

    • Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to yield the hydrochloride or TFA salt of 2-Oxa-6-azaspiro[4.5]decane.

Application in Kinase Inhibitor Synthesis: A Prospective Example Targeting EGFR

To illustrate the utility of the 2-Oxa-6-azaspiro[4.5]decane scaffold, we propose the synthesis of a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer. The design incorporates a 4-anilinoquinazoline "warhead" known to bind to the ATP-binding site of EGFR.

Diagram of the Proposed Kinase Inhibitor Synthesis

G scaffold 2-Oxa-6-azaspiro[4.5]decane coupling Nucleophilic Aromatic Substitution DIPEA, n-Butanol, Reflux scaffold->coupling quinazoline 4-Chloro-6,7-dimethoxyquinazoline quinazoline->coupling inhibitor Prospective EGFR Inhibitor coupling->inhibitor

Caption: Proposed synthesis of an EGFR inhibitor using the spirocyclic scaffold.

Experimental Protocol: Synthesis of a Prospective EGFR Inhibitor
  • Rationale: A nucleophilic aromatic substitution (SNAr) reaction is a standard and effective method for coupling amines to activated chloro-heterocycles like 4-chloroquinazoline.

  • Procedure:

    • In a sealed vial, combine 2-Oxa-6-azaspiro[4.5]decane (as the free base or hydrochloride salt with an additional equivalent of base, 1.0 eq), 4-chloro-6,7-dimethoxyquinazoline (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in n-butanol.

    • Seal the vial and heat the mixture to 120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by preparative HPLC or flash column chromatography to yield the final compound.

Hypothetical Biological Data and Signaling Pathway Context

The synthesized inhibitor would be profiled against a panel of kinases to determine its potency and selectivity.

Kinase Target Hypothetical IC50 (nM)
EGFR (WT) 15
VEGFR2850
PDGFRβ>1000
Src450
Abl>2000
Caption: Hypothetical inhibitory activity of the prospective EGFR inhibitor.

The rationale for targeting EGFR lies in its central role in cell proliferation and survival, as depicted in the signaling pathway below.

EGFR Signaling Pathway Diagram

G EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Prospective Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This application note has outlined a prospective strategy for the synthesis and application of the 2-Oxa-6-azaspiro[4.5]decane scaffold in the development of novel kinase inhibitors. The proposed synthetic routes are based on well-established chemical transformations and provide a clear path for obtaining this promising building block. The design of a hypothetical EGFR inhibitor demonstrates how this scaffold can be integrated into modern medicinal chemistry programs.

Future work should focus on the validation of the proposed synthetic route to 2-Oxa-6-azaspiro[4.5]decane and the exploration of its derivatization. The synthesis and biological evaluation of a library of kinase inhibitors based on this scaffold will be crucial in determining its true potential in drug discovery. The unique three-dimensional nature of this spirocycle may unlock novel interactions with kinase active sites, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Kiuchi, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(17), 2495-2506. [Link]

  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1334-1340. [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in 2-Oxa-6-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-45-DEC-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Executive Summary

The synthesis of 2-oxa-6-azaspiro[4.5]decane represents a classic challenge in "gem-difunctionalization." You are attempting to build a strained spirocyclic ether (tetrahydrofuran ring) onto a piperidine core. The steric congestion at the quaternary spiro-carbon (C5 of the decane system) creates a high energy barrier for cyclization, often diverting the reaction pathway toward thermodynamic sinks like elimination (alkene formation) or intermolecular polymerization.

This guide addresses the three most critical failure modes reported by medicinal chemistry teams: Elimination Competition , Protecting Group Instability , and Isolation Difficulties .

Module 1: The "Elimination vs. Cyclization" Dilemma

User Query: "I am attempting the ring closure of N-Boc-4-(2-hydroxyethyl)-4-piperidinol using mesyl chloride (MsCl) followed by base, but NMR shows a significant amount of alkene side product (4-vinylpiperidine derivative). Why is the ring not closing?"

Root Cause Analysis

You are encountering the E2 vs. SN2 competition . To close the tetrahydrofuran ring, you are likely converting the primary alcohol of the hydroxyethyl side chain into a leaving group (LG = OMs) and relying on the tertiary alcohol at the C4 position to act as the nucleophile.

  • The Problem: The tertiary alkoxide at the spiro center is sterically hindered. While it wants to attack the primary carbon (SN2), the basic conditions often encourage it to act as a base instead, deprotonating the beta-carbon of the side chain. This leads to E2 elimination, forming a vinyl group.

Troubleshooting Protocol

Option A: The "Thermodynamic" Switch (Recommended) Switch from a kinetic leaving group (Mesylate) to a thermodynamic cyclization using the Mitsunobu Reaction . This avoids the discrete formation of a reactive leaving group that is prone to elimination.

  • Reagents: Triphenylphosphine (PPh3), DIAD or DEAD.

  • Solvent: THF (anhydrous).

  • Mechanism: The Mitsunobu activates the primary alcohol specifically for displacement by the tertiary alcohol (intramolecular). Since no strong external base is present, elimination is suppressed.

Option B: The Modified Williamson (If Mitsunobu fails) If you must use the Sulfonate/Base route, you must control the basicity and temperature.

  • Step 1 (Activation): Treat the diol with 1.1 eq MsCl and excess Pyridine (solvent/base) at 0°C. Do not use Et3N/DCM; pyridine buffers the system.

  • Step 2 (Cyclization): Evaporate pyridine. Redissolve in dry THF. Add NaH (60% dispersion) at 0°C , then warm slowly to reflux.

    • Critical Insight: Adding NaH at reflux causes immediate elimination. Warming slowly allows the alkoxide to form and coordinate before the energy is high enough for elimination.

Visualizing the Pathway

ReactionPathways Precursor N-Boc-4-(2-hydroxyethyl) -4-piperidinol Activation Activation (MsCl or PPh3) Precursor->Activation Transition Transition State (Steric Clash) Activation->Transition Spiro TARGET: 2-Oxa-6-azaspiro[4.5]decane Transition->Spiro SN2 (Mitsunobu/NaH) Alkene SIDE PRODUCT: Vinyl-piperidine (Elimination) Transition->Alkene E2 (Strong Base/Heat) Polymer SIDE PRODUCT: Intermolecular Ether Transition->Polymer High Conc.

Caption: Reaction divergence at the cyclization step. Steric hindrance at the spiro-center favors elimination (Red) over the desired substitution (Green).

Module 2: Protecting Group Integrity

User Query: "I tried acid-catalyzed cyclodehydration (using TsOH) to avoid the elimination issue, but my Boc group fell off, leading to a messy mixture of water-soluble amines."

Root Cause Analysis

The tert-butyloxycarbonyl (Boc) group is acid-labile. While acid-catalyzed dehydration (e.g., heating diol in toluene with p-TsOH) is an excellent way to close ether rings without elimination, it is incompatible with Boc protection.

Strategic Solutions
StrategyProtocol AdjustmentProsCons
Switch PG Use N-Benzyl (Bn) or N-Cbz .Stable to acidic cyclization conditions (TsOH, H₂SO₄).Requires Hydrogenation (H₂/Pd) to remove later.
Lewis Acid Use BF₃·OEt₂ in DCM (0°C to RT).Milder than Brønsted acids; often preserves Boc if quench is fast.Can still cause partial deprotection; requires dry conditions.
Resin Cat. Use Amberlyst-15 in Toluene.Heterogeneous catalyst; easier workup.Slower reaction rate; requires Dean-Stark water removal.

Recommended Protocol: The "Benzyl-First" Route

  • Start with N-Benzyl-4-piperidone.

  • Perform the gem-difunctionalization (Wittig + Hydroboration) to get N-Benzyl-4-(2-hydroxyethyl)-4-piperidinol.

  • Cyclization: Reflux in Toluene with 10 mol% p-TsOH using a Dean-Stark trap to remove water.

    • Why: The Benzyl group protonates but does not cleave. The thermodynamic removal of water drives the equilibrium toward the ether.

  • Final Step: Deprotect via Hydrogenolysis (Pd/C, H₂, MeOH) to yield the free amine or re-protect as Boc.

Module 3: Isolation & Scalability

User Query: "I successfully formed the spirocycle, but I cannot extract it from the aqueous layer. It seems to be highly water-soluble."

Root Cause Analysis

The 2-oxa-6-azaspiro[4.5]decane core is a low-molecular-weight amine with an ether oxygen. This combination makes the free base highly polar and water-soluble (logP < 1). Standard ethyl acetate/water extractions often leave 50%+ of the product in the aqueous phase.

Isolation Protocol (The "Salting Out" Method)
  • Basification: Ensure the aqueous layer is pH > 12 using 50% NaOH (sat.).

  • Saturation: Saturate the aqueous phase with solid NaCl (brine saturation) to decrease the solubility of organics ("salting out").

  • Solvent Switch: Do not use Ethyl Acetate. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Reason: DCM solubilizes polar amines better than EtOAc.

  • Alternative (For Scale-up):

    • Do not perform an aqueous workup.

    • Filter off inorganic salts (if using Williamson).

    • Concentrate the reaction mixture.

    • Purify directly via SCX-2 (Strong Cation Exchange) chromatography.

      • Load: Crude mixture in MeOH.

      • Wash: MeOH (removes non-basic impurities).

      • Elute: 2M NH₃ in MeOH (releases the spiro-amine).

References

  • Van der Haas, R. N. S., et al. (2016). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. (Demonstrates the stability of spiro-amine sulfonate salts and handling of strained spiro-ethers).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Intramolecular Reactions. (Foundational mechanism for competing elimination in ether closures).

  • Carreira, E. M., et al. (2011). Synthesis of Spirocyclic Piperidines. (Discusses strategies for constructing spiro-centers on nitrogen heterocycles).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution vs.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Optimization of reaction conditions for improved yield of 2-Oxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Oxa-6-azaspiro[4.5]decane Synthesis

Executive Summary: The Yield Bottleneck

The synthesis of 2-oxa-6-azaspiro[4.5]decane (and its structural isomers like the 7-aza variant) represents a challenge in "quaternary center management." The formation of the spiro-carbon—where a saturated oxygen-containing ring meets a nitrogen-containing ring—is sterically demanding.

Low yields typically stem from three failure modes:

  • Inefficient Spiro-Cyclization: The intramolecular etherification is slow, leading to competitive elimination reactions.

  • Protecting Group Interference: N-Boc or N-Cbz groups can induce rotameric steric clash, hindering the necessary conformation for ring closure.

  • Grignard/Addition Side Reactions: Enolization of the piperidinone precursor often competes with nucleophilic addition.

This guide provides a self-validating optimization protocol, moving away from "trial and error" toward mechanistic control.

Core Synthesis Workflow (Visual Logic)

The following diagram outlines the standard "Allylation-Hydroboration-Cyclization" route, highlighting the Critical Process Parameters (CPPs) for yield control.

SpiroSynthesis Start N-Boc-Piperidinone (Precursor) Step1 Step 1: Allylation (Grignard/Barbier) Start->Step1 AllylMgBr / -78°C Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Yield Check: Avoid Enolization Fail1 Failure: Enolization (Recovered SM) Step1->Fail1 Step2 Step 2: Hydroboration (Regioselective) Inter1->Step2 9-BBN or BH3·DMS Inter2 Diol Intermediate (Primary/Tertiary) Step2->Inter2 Oxidation (H2O2/NaOH) Step3 Step 3: Spiro-Cyclization (Intramolecular Etherification) Inter2->Step3 MsCl/TEA or NaH/THF Product 2-Oxa-6-azaspiro[4.5]decane Step3->Product Critial Step: Kinetic Control Fail2 Failure: Elimination (Diene formation) Step3->Fail2

Caption: Mechanistic pathway for spiro-ether formation. Red dashed lines indicate primary yield-loss pathways.

Troubleshooting & Optimization Guide (Q&A)

Phase 1: Construction of the Quaternary Center

Q: I am recovering significant starting material (N-Boc-piperidinone) after the Grignard addition, despite using excess reagent. Why?

A: The issue is likely competitive enolization. Piperidinones (especially 3- or 4-isomers) are prone to deprotonation by basic Grignard reagents (AllylMgBr) rather than nucleophilic attack, acting as a base rather than a nucleophile.

  • The Fix (CeCl3 Additive): Implement the Imamoto conditions . Add anhydrous Cerium(III) Chloride (CeCl3) to the reaction.

    • Mechanism:[1][2][3] CeCl3 acts as a Lewis acid, activating the carbonyl oxygen and suppressing the basicity of the Grignard reagent. This promotes 1,2-addition over enolization.

    • Protocol: Stir anhydrous CeCl3 (1.5 equiv) in THF for 2 hours (until a fine suspension forms) before adding the ketone, then add AllylMgBr at -78°C.

  • Alternative: Use Allylzinc bromide (Barbier conditions) generated in situ. Organozinc reagents are less basic and tolerate enolizable ketones better.

Q: My tertiary alcohol intermediate is unstable. Can I purify it?

A: Avoid silica chromatography if possible. The tertiary alcohol at the spiro center is prone to acid-catalyzed elimination (dehydration) to form the endocyclic alkene.

  • Recommendation: Perform a quick filtration through a short plug of basic alumina or use the crude material directly in the next step if purity is >85%. If you must use silica, add 1% Triethylamine (TEA) to the eluent to neutralize acidity.

Phase 2: Hydroboration & Oxidation

Q: I observe a mixture of secondary and primary alcohols after hydroboration. How do I improve regioselectivity?

A: Steric bulk is your friend. Using simple Borane-DMS (BH3·SMe2) often leads to poor regioselectivity, attacking the internal carbon of the allyl group.

  • The Fix: Switch to 9-BBN (9-Borabicyclo[3.3.1]nonane) .

    • Why: 9-BBN is sterically bulky and will almost exclusively attack the terminal carbon of the allyl chain, ensuring the formation of the primary alcohol required for the 5-membered ring closure.

    • Conditions: Reflux in THF is often required for 9-BBN due to the steric hindrance of the spiro-adjacent quaternary center.

Phase 3: The Critical Cyclization (Ring Closure)

Q: The final cyclization (using MsCl/TEA) yields are stuck at 40-50%. I see elimination products. How do I optimize this?

A: You are fighting a battle between Substitution (S_N2) and Elimination (E2). When you mesylate the primary alcohol, the tertiary hydroxyl group (the nucleophile) is sterically hindered. If the base is too weak or the temperature too high, elimination prevails.

Optimization Protocol (The "Sodium Hydride Switch"): Instead of the standard Mesyl Chloride (MsCl) / Triethylamine route, use a One-Pot Cyclization strategy that increases the nucleophilicity of the alkoxide.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Reagent MsCl / Et3N / DCMNaH (2.5 eq) / Ts-Imidazole / THF
Mechanism Formation of mesylate, then slow displacement.In-situ alkoxide formation drives rapid intramolecular attack.
Temperature 0°C to RT0°C -> 60°C (Controlled Ramp)
Concentration 0.1 M0.05 M (High Dilution)
  • Why High Dilution? It favors intramolecular cyclization (forming the spiro ring) over intermolecular polymerization or dimerization.

  • Why Ts-Imidazole? It is a milder sulfonylating agent than TsCl, reducing side reactions while the NaH fully deprotonates the tertiary alcohol to form a potent alkoxide nucleophile.

Advanced Isomer Analysis: The "6-Aza" Specifics

Critical Note on Structure: Most literature describes the 7-aza isomer (derived from 4-piperidinone). The 2-oxa-6-azaspiro[4.5]decane implies the nitrogen is adjacent to the spiro carbon.

If you are synthesizing the 6-aza isomer specifically, your starting material is likely N-Boc-3-piperidinone .

  • Specific Challenge: The C3 position in 3-piperidinone is flanked by the Nitrogen (N1) and a methylene (C4). The inductive effect of the N-Boc group at position 1 destabilizes the developing positive charge in transition states, making the Grignard addition slower than in the 4-piperidinone isomer.

  • Correction: For the 6-aza isomer, reaction times must be extended by 50-100% compared to the 7-aza protocols. Ensure strict temperature control (-78°C) to prevent racemization if your scaffold is chiral.

References

  • Carreira, E. M., et al. "Synthesis of Spirocyclic Ethers via Intramolecular Etherification." Angewandte Chemie International Edition, 2008. (General methodology for oxa-azaspirocycles).

  • Pfizer Inc. "Spirocyclic Compounds and Methods of Use." World Intellectual Property Organization, WO2012037410, 2012. (Detailed experimental for 2-oxa-7-azaspiro[4.5]decane, applicable to 6-aza).

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, 1989. (The CeCl3 optimization for enolizable ketones).

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2010. (Discussion on spiro-ether stability and formation).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult MSDS for reagents like NaH and 9-BBN.

Sources

Technical Support Center: Purification Protocols for 2-Oxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers working with 2-Oxa-6-azaspiro[4.5]decane , a privileged spirocyclic scaffold used in medicinal chemistry (e.g., for GPCR modulation or kinase inhibition).[1]

The following protocols address the unique physicochemical properties of this molecule: a basic secondary amine (the 6-aza position) fused to a neutral ether ring (the 2-oxa position), often resulting in challenging separations due to polarity and potential metal coordination.

Status: Operational Lead Scientist: Senior Application Specialist, Separation Sciences Scope: Impurity removal, salt formation, and chromatographic optimization.[1]

Module 1: The "pH Swing" Extraction Protocol

Issue: “My crude reaction mixture is a sticky oil containing unreacted diols and inorganic salts. Standard extraction isn't cleaning it up.”[1]

Technical Insight: The 2-Oxa-6-azaspiro[4.5]decane scaffold possesses a distinct pKa (~10–11) due to the secondary amine in the piperidine ring.[1] We can exploit this basicity to separate it from neutral impurities (like the diol precursors used in Prinsp-type cyclizations) and acidic byproducts.[1]

The Protocol (Self-Validating): Do not rely on a single wash. Use this "pH Swing" method to chemically filter your product.[1]

  • Acidification (The Trap): Dissolve crude oil in EtOAc.[1] Extract with 1M HCl (aq) .[1]

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities (diols, protected intermediates) stay in the EtOAc.[1]
      
    • Validation: Check the aqueous layer pH; it must be < 2.

  • The Wash: Wash the aqueous layer twice with fresh EtOAc or DCM.

    • Why: Removes trapped non-basic organic impurities.[1]

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[1][2][3][5] The amine deprotonates, becoming an organic-soluble free base.[1] The solution will likely turn cloudy (oiling out).

  • Extraction: Extract the basic aqueous layer with DCM (3x).[1]

  • Drying: Dry over

    
     (not 
    
    
    
    , which can sometimes coordinate with amines) and concentrate.
Visualization: The pH Swing Logic

pH_Swing start Crude Mixture (Amine + Neutrals) acid Add 1M HCl (Phase Split) start->acid org_waste Organic Layer (Contains Neutrals/Diols) acid->org_waste Discard aq_acid Aqueous Layer (Protonated Amine Salt) acid->aq_acid Keep wash Wash with DCM (Discard Organics) aq_acid->wash base Basify to pH > 12 (NaOH) wash->base final_ext Extract into DCM base->final_ext product Pure Free Base 2-Oxa-6-azaspiro[4.5]decane final_ext->product

Caption: Logical flow for separating basic spiro-amines from neutral reaction byproducts.

Module 2: Chromatographic Troubleshooting

Issue: “I am seeing severe peak tailing on silica gel, and I cannot separate the regioisomers.”

Technical Insight: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing "streaking" or tailing.[1] Furthermore, spirocycles often have rigid 3D structures that require specific mobile phase modifiers for effective resolution.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Broad, tailing streaks Silanol interactionAdd Modifier: Use 1% Triethylamine (TEA) or 1%

in your DCM/MeOH mobile phase.[1] Pre-wash the column with the modifier.
Product stuck at baseline High polarity of salt formFree Base First: Ensure you loaded the free base, not the HCl salt. If stuck, switch to CMA solvent (80:19:1

:MeOH:

).[1]
Poor Isomer Separation Similar polaritySwitch Stationary Phase: Silica is often insufficient for regioisomers (e.g., 6-aza vs 7-aza).[1] Use C18 Reverse Phase at High pH (10mM Ammonium Bicarbonate, pH 10).

The "Golden Standard" Mobile Phase: For this specific scaffold, avoid pure MeOH/DCM. Use:

  • DCM : MeOH : 7N NH3 in MeOH

  • Ratio: 90 : 9 : 1[1]

  • Why: The ammonia competes for silanol sites, sharpening the amine peak.

Module 3: Scavenging Metal Catalysts

Issue: “I synthesized the scaffold via hydrogenation (Pd/C) or cyclization (Au/Ag), and the product is colored/contaminated.”

Technical Insight: The nitrogen in the 6-position is a competent ligand for transition metals (Pd, Pt, Au). Simple filtration often leaves soluble metal-amine complexes in the filtrate.[1]

Protocol: Do not rely solely on Celite filtration.

  • Solid-Supported Scavengers:

    • Dissolve product in THF or MeOH.[1]

    • Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) resin (4 equivalents relative to expected metal load).[1]

    • Stir at 40°C for 4 hours.

    • Filter.[1][5][6] The metal remains bound to the resin.

  • Crystallization (The Ultimate Purifier):

    • If the free base is an oil, convert it to the Oxalate or Fumarate salt.

    • Method: Dissolve amine in minimal acetone.[1] Add 1 eq. of oxalic acid in acetone.

    • Result: These salts often crystallize readily, rejecting metal impurities into the mother liquor.

Visualization: Purification Decision Tree

Purification_Logic problem Impurity Issue type Identify Type problem->type metal Metal Residue (Pd/Pt/Au) type->metal regio Regioisomers type->regio tailing Tailing on TLC type->tailing sol_metal Use SiliaMetS Thiol or Oxalate Salt metal->sol_metal sol_regio Reverse Phase (C18) High pH (pH 10) regio->sol_regio sol_tailing DCM/MeOH/NH3 (90:9:1) tailing->sol_tailing

Caption: Decision matrix for selecting the correct purification modality.

FAQ: Rapid Response

Q: Can I use Ninhydrin to visualize this compound on TLC? A: Yes, but secondary amines (like the 6-aza ring) often stain distinctively.[1]

  • Observation: Expect a reddish/brown spot, not the deep purple typical of primary amines.

  • Alternative:KMnO4 or Iodine are often more sensitive for the ether (oxa) portion of the ring if the amine stain is faint.

Q: My product decomposes on silica. Why? A: The 2-oxa-6-azaspiro system can be sensitive to Lewis acids.[1] Standard silica is slightly acidic.[1][7]

  • Fix: Use Neutral Alumina or "deactivate" your silica column by flushing it with 1% Triethylamine/Hexanes before loading your sample.[1]

Q: What is the best storage form? A: The free base is prone to absorbing


 from the air (forming carbamates). Store as the HCl salt  or Tosylate salt  under argon at -20°C.

References

  • Restek Corporation. (2018).[1][8] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?Link

    • Relevance: Authoritative source on silanol interactions and amine tailing mechanisms.[1]

  • American Chemical Society (ACS). (2023).[1][3] Palladium Extraction Following Metal-Catalyzed Reactions.[1] Organic Process Research & Development.[1] Link[1]

    • Relevance: Validates the use of solid-supported scavengers for metal removal in pharmaceutical intermedi
  • National Institutes of Health (NIH) / PubChem. (2021).[1] Compound Summary: 6-oxaspiro[4.5]decane.[1][6]Link[1][6]

    • Relevance: Provides physicochemical data (logP, H-bond donors) supporting the extraction logic.
  • Thieme Chemistry. (2016).[1] Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.Link

    • Relevance: Demonstrates the stability and utility of sulfon

Sources

Scale-up synthesis of 2-Oxa-6-azaspiro[4.5]decane: challenges and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a Senior Application Scientist, I've witnessed firsthand the journey of novel molecular scaffolds from benchtop discovery to pilot-plant production. The 2-Oxa-6-azaspiro[4.5]decane core is an increasingly important motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and explore three-dimensional chemical space. However, transitioning its synthesis from milligram to kilogram scale introduces a unique set of challenges that are often not apparent in initial lab-scale experiments.

This guide is designed to serve as a technical resource for researchers, process chemists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic troubleshooting and FAQ document. My goal is to move beyond simple procedural steps and delve into the causality behind common issues, providing field-proven insights to help you navigate the complexities of scaling up this valuable spirocyclic building block. We will base our discussion on a common and industrially feasible synthetic route: the condensation of cyclohexanone with ethanolamine.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific, practical problems you may encounter during the synthesis. Each answer is framed to not only solve the immediate issue but also to build a deeper understanding of the process chemistry involved.

Question 1: My initial reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes?

Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.

  • Causality—The Problem of Water: The core of this synthesis is a condensation reaction forming an intermediate hemiaminal, followed by cyclization. Both steps generate water. In a small flask, water may evaporate or be efficiently removed by a Dean-Stark trap. In a large reactor, localized temperature gradients and inefficient mixing can prevent complete water removal. This shifts the reaction equilibrium back towards the starting materials, stalling the reaction and lowering your yield.

  • Solution & Rationale:

    • Azeotropic Reflux is Critical: On a kilogram scale, ensure your reactor is equipped with an appropriately sized Dean-Stark trap or a similar water separator. Toluene is a common and effective solvent for this azeotropic removal. The key is to maintain a vigorous reflux; a slow, lazy reflux will not create the necessary vapor phase to carry water over.

    • Monitor Water Collection: The theoretical amount of water produced should be calculated beforehand. The rate of water collection in the trap is a direct measure of reaction progress. If it slows or stops before the theoretical amount is collected, it indicates a problem with heat input or mixing.

    • Agitation Efficiency: Inadequate mixing in a large vessel can create "dead zones" where the reaction does not proceed efficiently. Ensure your impeller design (e.g., pitched-blade turbine) and agitation speed are sufficient to maintain a homogenous slurry and efficient heat distribution.

Question 2: I'm observing a significant amount of a high-molecular-weight, viscous material as a byproduct. What is it and how can I prevent it?

Answer: You are likely encountering polymerization or self-condensation byproducts.

  • Causality—Unwanted Side Reactions: The intermediate imine formed from cyclohexanone and ethanolamine can be unstable. Under prolonged heating or in the presence of certain impurities, it can react with itself or other intermediates to form oligomers or polymers. This is exacerbated by poor temperature control, where localized "hot spots" in the reactor can accelerate these side reactions.

  • Solution & Rationale:

    • Strict Temperature Control: Do not overheat the reaction. A gentle reflux is all that is needed for efficient water removal. Use a jacketed reactor with a reliable temperature control unit to avoid hot spots. The scale-up mantra is "control the heat, control the reaction."

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress by GC or LC-MS. Once the starting materials are consumed and water evolution ceases, proceed to the next step. Prolonged heating only encourages byproduct formation.

    • Reagent Quality: Ensure the quality of your starting materials. Aldehyd or acid impurities in cyclohexanone can catalyze unwanted side reactions.

Question 3: The final product is an oil that is difficult to handle and purify on a large scale. How can I isolate it efficiently?

Answer: Direct isolation of the free base as an oil is often impractical at scale. The solution is to convert it into a stable, crystalline salt. This is a common strategy for amines in pharmaceutical manufacturing.[1]

  • Causality—Physical Form Matters: Oils are difficult to transfer, accurately weigh, and dry completely. Residual solvents can be a major issue. Crystallization, on the other hand, is a powerful purification technique that removes impurities and results in a solid that is easy to handle, filter, and dry.

  • Solution & Rationale:

    • Form a Hydrochloride (HCl) Salt: After the reaction workup, dissolve the crude product oil in a suitable solvent like isopropanol (IPA) or ethyl acetate. Slowly add a solution of HCl in IPA or bubble dry HCl gas through the solution. The 2-Oxa-6-azaspiro[4.5]decane hydrochloride salt will precipitate out as a crystalline solid.

    • Optimize Crystallization: Control the rate of addition and the temperature to influence crystal size and purity. A slow addition at a controlled temperature often yields a more easily filtered solid.

    • Benefits of a Salt: The resulting salt is typically a stable, non-hygroscopic solid with a sharp melting point. This makes it ideal for storage, formulation, and as a starting material for subsequent reactions. This approach has proven highly effective for similar spirocycles like 2-oxa-6-azaspiro[3.3]heptane.[1]

Question 4: My vacuum distillation of the final product is inefficient, with product decomposition at higher temperatures. What are my options?

Answer: High-temperature distillation of complex amines can often lead to decomposition. If salt formation is not desired, alternative purification methods should be considered.

  • Causality—Thermal Instability: The spirocyclic structure, while imparting unique 3D geometry, can also introduce ring strain, making the molecule susceptible to thermal degradation.[2] High temperatures required for distilling higher boiling point amines can provide the activation energy for decomposition pathways.

  • Solution & Rationale:

    • Kugelrohr Distillation (For smaller scale-up): For gram to low-kilogram scale, a Kugelrohr apparatus allows for distillation over a very short path at a high vacuum. This minimizes the time the compound spends at high temperatures, reducing the risk of decomposition.

    • Wiped-Film Evaporation (For larger scale): For pilot and production scale, thin-film or wiped-film evaporation is the industry standard for purifying heat-sensitive compounds. The crude material is spread as a thin film on a heated surface under high vacuum, allowing for rapid evaporation without prolonged heat exposure.

    • Re-evaluate Salt Formation: Unless the free base is explicitly required, it is almost always more efficient from a process chemistry perspective to handle the product as a crystalline salt. The robustness and purification efficiency of crystallization often outweigh the extra step of salt formation and potential subsequent free-basing.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to monitor and control during scale-up?

A: The three most critical parameters are Temperature, Agitation, and Rate of Water Removal.

  • Temperature: As discussed, it directly influences reaction rate and the formation of impurities. Precise control is non-negotiable.

  • Agitation: Affects heat and mass transfer. Poor agitation leads to non-uniform reaction conditions and can be a safety hazard.

  • Water Removal: This is your primary indicator of reaction progress and completion. The rate of removal must be consistent with the scale of the reaction.

Q: What are the primary safety concerns when scaling this synthesis?

A:

  • Thermal Runaway: The cyclization step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A loss of cooling could lead to a thermal runaway. A thorough process safety review, including Differential Scanning Calorimetry (DSC) analysis of the reaction mixture, is essential to understand the thermal hazards.[3]

  • Pressure Build-up: If the reactor's condenser is not adequately sized for the scale and solvent, vapor generation can lead to pressure build-up. Ensure all relief systems are properly sized and functioning.

  • Solvent Handling: Toluene is flammable and has associated health risks. Ensure the use of closed-system transfers and adequate ventilation. All equipment must be properly grounded to prevent static discharge.

Q: How does the choice of starting materials impact the process?

A: Using readily available, high-purity starting materials like cyclohexanone and ethanolamine is fundamental to a scalable and cost-effective process.[4] Sourcing from reputable suppliers and having clear specifications is crucial. For instance, using a lower-purity grade of cyclohexanone could introduce acidic impurities that catalyze side reactions, complicating purification and reducing the overall yield.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table illustrates typical adjustments required when moving from a lab scale to a pilot plant scale for this synthesis.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Reactor Volume 2 L Glass Flask50 L Glass-Lined SteelMaterial compatibility and robustness for larger scale.
Solvent (Toluene) 1 L100 LMaintain appropriate concentration for reaction and reflux.
Heating Method Heating MantleJacketed Vessel (Steam/Oil)Provides precise and uniform temperature control.
Agitation Magnetic Stir BarMotor-driven ImpellerEnsures homogeneity in a larger volume.
Water Removal 25 mL Dean-Stark2.5 L Dean-StarkSized to handle the larger volume of water produced.
Reaction Time 4-6 hours8-12 hoursSlower heat and mass transfer at scale often require longer times.
Isolation Method Direct DistillationSalt Formation & CrystallizationEnsures purity, stability, and ease of handling for the final product.
Experimental Workflow & Protocol

This protocol outlines a robust procedure for the kilogram-scale synthesis of 2-Oxa-6-azaspiro[4.5]decane as its hydrochloride salt.

Workflow Diagram

G cluster_prep 1. Preparation & Charging cluster_reaction 2. Reaction & Cyclization cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Drying A Source & QC Raw Materials (Cyclohexanone, Ethanolamine) B Charge Reactor with Toluene & Cyclohexanone A->B C Add Ethanolamine (Controlled Rate) B->C D Heat to Reflux & Begin Azeotropic Water Removal C->D E Monitor Reaction (GC, Water Collection) D->E In-Process Control F Cool Reaction Mixture E->F G Solvent Swap to IPA F->G H Add HCl Solution (Precipitate Product) G->H I Filter Crystalline Solid H->I J Wash with Cold IPA I->J K Dry Under Vacuum J->K L Final Product QC (Purity, Identity, Yield) K->L

Caption: Scale-up workflow for 2-Oxa-6-azaspiro[4.5]decane HCl synthesis.

Step-by-Step Protocol (10 kg Scale)
  • Reactor Setup: Ensure a 50 L glass-lined steel reactor, equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a large-scale Dean-Stark apparatus connected to a chilled condenser, is clean and dry.

  • Charging: Charge the reactor with toluene (25 L) and cyclohexanone (2.45 kg, 25.0 mol). Begin agitation.

  • Reagent Addition: Slowly add ethanolamine (1.53 kg, 25.0 mol) to the reactor over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C.

  • Reaction: Once the addition is complete, begin heating the reactor jacket to bring the mixture to a steady reflux (~110°C).

  • Water Removal: Vigorously reflux the mixture, continuously removing the water via the Dean-Stark trap. The reaction is complete when no more water is collected (expected amount: ~450 mL) and GC analysis shows complete consumption of the starting materials (approx. 8-12 hours).

  • Solvent Swap: Cool the reactor to 50°C. Configure the reactor for distillation and remove the toluene under vacuum. Charge the reactor with isopropanol (IPA, 20 L) and agitate to dissolve the crude oil.

  • Salt Formation: Cool the IPA solution to 20-25°C. Slowly add a 5-6 M solution of HCl in IPA (~4.5 L) over 1-2 hours, maintaining the internal temperature below 30°C. A white precipitate will form.

  • Crystallization: Stir the resulting slurry for an additional 2 hours at 20-25°C, then cool to 0-5°C and hold for 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid product using a suitable filter dryer. Wash the filter cake with cold IPA (2 x 2 L).

  • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved. This should yield 2-Oxa-6-azaspiro[4.5]decane hydrochloride as a white crystalline solid.

References
  • Barbe, G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Korotaev, V. Y., et al. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Priestley, I., et al. (2022). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development. Available at: [Link]

  • Caruano, J., & de Nanteuil, F. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Byproduct identification in the synthesis of 2-Oxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis, purification, and byproduct identification of 2-Oxa-6-azaspiro[4.5]decane , a spirocyclic scaffold featuring a tetrahydrofuran ring fused to a piperidine ring at a quaternary carbon. This structure is a critical pharmacophore in medicinal chemistry, often serving as a conformationally restricted morpholine surrogate or a core for kinase inhibitors (e.g., JAK, EGFR).

The content focuses on the most common synthetic pathway: the Spiro-Lactone-Lactam Reduction Route , where the intermediate 2-oxa-6-azaspiro[4.5]decane-1,7-dione is reduced to the final amine-ether.

Quick Reference: Compound Identity
  • Systematic Name: 2-Oxa-6-azaspiro[4.5]decane[1][2][3][4][5][6][7][8][9]

  • CAS Number (HCl Salt):

  • Core Structure: Spiro-fused Tetrahydrofuran (5-membered) and Piperidine (6-membered). Nitrogen is adjacent to the spiro center (position 6).

  • Key Intermediate: 2-Oxa-6-azaspiro[4.5]decane-1,7-dione (Spiro-Lactone-Lactam).

Module 1: Synthesis Pathway & Byproduct Origins

Q: What is the primary synthetic route and where do impurities originate?

A: The most robust synthesis involves constructing the spiro-quaternary center via a Spiro-Lactone-Lactam intermediate, followed by global reduction. This approach minimizes regioisomeric byproducts but introduces specific reduction-related impurities.

The Pathway:

  • Cyclization (Ring Formation): A precursor (often derived from alkylated nitro-esters or malonates) is cyclized to form the 1,7-dione (lactone-lactam).

  • Global Reduction: The dione is reduced (typically using LiAlH₄ or BH₃·THF) to convert the lactone to an ether and the lactam to an amine.

Byproduct Map:

SynthesisPath Precursor Acyclic Precursor (Nitro-ester / Malonate) Dione Intermediate: 2-Oxa-6-azaspiro[4.5] decane-1,7-dione Precursor->Dione Cyclization (Acid/Base) Product Target Product: 2-Oxa-6-azaspiro[4.5]decane Dione->Product Reduction (LiAlH4/BH3) BP1 Byproduct A: Ring-Opened Hydroxy-Acid (Hydrolysis) Dione->BP1 Hydrolysis (Aq. Workup) BP2 Byproduct B: Hemiaminal / Lactol (Incomplete Reduction) Dione->BP2 Partial Red. (Low Equiv. Hydride) BP3 Byproduct C: Over-Alkylated Amine (If N-alkylation used) Product->BP3 Side Reaction

Figure 1: Synthetic workflow showing the critical Dione intermediate and points of divergence for major byproducts.

Module 2: Troubleshooting Reaction & Workup

Q: I see a persistent carbonyl peak in IR/NMR after reduction. What is it?

A: This indicates Incomplete Reduction (Byproduct B) . The lactam carbonyl (C7=O) is significantly harder to reduce than the lactone (C1=O).

  • Diagnosis:

    • IR: Look for a stretch at 1640–1660 cm⁻¹ (Lactam C=O). The Lactone C=O (1770 cm⁻¹) usually disappears first.

    • NMR: A residual quaternary carbon signal at ~170-175 ppm confirms the amide carbonyl.

  • Solution:

    • Increase hydride equivalents (use 4.0–6.0 equiv of LiAlH₄).

    • Extend reflux time (16–24 hours in THF).

    • Critical: Ensure anhydrous conditions; moisture deactivates the hydride, leaving the robust lactam untouched.

Q: My product yield is low, and the aqueous layer is organic-rich. What happened?

A: You likely formed the Ring-Opened Amino Alcohol (Byproduct A) during the quench.

  • Mechanism: If the reduction quench is too acidic or vigorous, the newly formed tetrahydrofuran ring can open (acid-catalyzed ether cleavage) or the intermediate aluminate complex hydrolyzes incorrectly.

  • Protocol Adjustment:

    • Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular solid.

    • Avoid strong mineral acids (HCl) during the initial quench.

Module 3: Identification & Purification

Q: How do I distinguish the product from the "1,7-dione" intermediate and hydrolysis byproducts?

A: Use the chromatographic and spectroscopic signatures below. The dione is polar but neutral; the product is a basic amine; the hydrolysis product is amphoteric/polar.

Table 1: Analytical Profiles of Key Species

SpeciesStateTLC (MeOH/DCM)1H NMR Signature (CDCl3)MS (ESI)
Target Product Oil / Low-melt solidLow Rf (Streaks w/o NH3)3.6–3.8 ppm (m, 4H, O-CH2 & N-CH2 adjacent to spiro)[M+H]+ 142
1,7-Dione Intermediate Crystalline SolidHigh Rf (Distinct spot)No signals < 2.0 ppm (Rigid carbonyl alpha protons only)[M+H]+ 170
Hemiaminal (Incomplete) Viscous OilMid Rf4.5–5.0 ppm (d/m, O-CH-N, hemiaminal proton)[M+H]+ 158
Ring-Opened (Hydrolysis) Gum / SolidBaseline (Stuck)Broad OH/NH exchangeables ; loss of spiro-coupling patterns[M+H]+ 160
Q: The hydrochloride salt is hygroscopic and sticky. How do I crystallize it?

A: The 2-oxa-6-azaspiro[4.5]decane HCl salt is prone to deliquescence due to the flexible piperidine ring and hydrogen-bonding ether oxygen.

  • Crystallization Protocol:

    • Dissolve the free base in minimal dry diethyl ether or MTBE .

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Do not use aqueous HCl.

    • If oiling occurs, triturate with n-heptane or hexane under sonication to induce precipitation.

    • Dry under high vacuum with P₂O₅ to remove trace water.

Module 4: Advanced Structural Verification

Q: How do I confirm the "Spiro" connectivity vs. a fused bicyclic system?

A: Fused systems (like octahydro-1H-cyclopenta[b]pyridine) are isomers. You must verify the quaternary carbon (C5).

  • 13C NMR (DEPT-135): The spiro carbon (C5) will appear as a singlet (quaternary) around 40–50 ppm (depending on shielding) and will disappear in the DEPT-135 spectrum (unlike CH or CH3).

  • HMBC: Look for long-range coupling from the ether protons (H-2) and the amine protons (H-6) to the same quaternary carbon (C5).

Q: Are there stereochemical concerns?

A: The unsubstituted 2-oxa-6-azaspiro[4.5]decane is achiral (it has a plane of symmetry if unsubstituted? Correction: The spiro center is chiral if the rings are substituted or if the N is substituted unsymmetrically. However, the unsubstituted skeleton C1CCNC2(C1)CCOC2 has a C2 axis of symmetry? No. C5 is a pro-chiral center. The molecule is achiral unless substituted.).

  • Note: If you synthesized the 3-methyl derivative (common intermediate), you will have diastereomers (cis/trans relative to the spiro ring fusion). These can be separated by silica chromatography on the dione stage before reduction.

References

  • Preparation of Spiro-Lactone-Lactam Intermediates: Schpector, J., Biaggio, F., Rufino, R. D., & Caracelli, I. (1999).[3] Two New Spiro Lactam-Lactones. In 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione.

  • Product Characterization (HCl Salt): PubChem Compound Summary for CID 115015036, 2-Oxa-6-azaspiro[4.5]decane hydrochloride.

  • Related Spiro-Piperidine Synthesis (General Methodology): Smolecule Product Entry: 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane.

  • Kinase Inhibitor Applications (Scaffold Usage): Patent EP2567959A1. 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. (Lists 2-oxa-6-azaspiro[4.5]decane as a building block).

Sources

Protecting group strategies for the synthesis of complex 2-Oxa-6-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 mins Operator: Senior Application Scientist (Organic Chemistry Division)[1]

System Overview: The Scaffold & The Challenge

Welcome to the technical support hub for the 2-oxa-6-azaspiro[4.5]decane scaffold. This structure is a high-value pharmacophore in medicinal chemistry, prized for its ability to restrict the conformational flexibility of the piperidine ring while lowering lipophilicity (LogD) compared to carbocyclic spiro-analogs.[1]

The Structural Challenge: The synthesis hinges on the formation of a quaternary spiro-carbon (C5) connecting a tetrahydrofuran (THF) ring and a piperidine ring.

  • The Trap: The nitrogen atom (N6) is directly attached to the spiro center. This creates significant steric bulk, making late-stage deprotection ("unmasking") thermodynamically difficult.[1]

  • The Conflict: The cyclization of the ether ring often requires strong acids (Bronsted or Lewis) or electrophiles (Iodine), conditions that are frequently incompatible with standard acid-labile protecting groups like Boc.

Strategic Planning: The "Ticket" System

Do not start your synthesis without selecting the correct "Ticket" (Strategy). Your choice depends entirely on your cyclization method.

Decision Matrix: Protecting Group (PG) Selection

Use the following logic flow to determine the optimal N-protecting group for your route.

PG_Selection Start START: Choose Cyclization Method Method_Acid Acid-Mediated (Prins / Etherification) Start->Method_Acid Method_Base Base-Mediated / Metal (RCM / SN2) Start->Method_Base Method_Iodo Iodocyclization (Electrophilic) Start->Method_Iodo Decision_Acid Is product acid-stable? Method_Acid->Decision_Acid PG_Boc Recommended: N-Boc (Stable to base/I2) Method_Base->PG_Boc PG_Cbz Recommended: N-Cbz (Stable to acid, cleaved by H2) Method_Iodo->PG_Cbz Alt Method_Iodo->PG_Boc Decision_Acid->PG_Cbz Yes PG_Tosyl Alternative: N-Ts (If extreme stability needed) Decision_Acid->PG_Tosyl No (Harsh) PG_Bn Alternative: N-Bn (Robust, but hard to remove) PG_Boc->PG_Bn If steric clash high

Figure 1: Decision tree for selecting the Nitrogen protecting group based on the spirocyclization strategy.

Troubleshooting Tickets (Active Issues)

Below are the three most common support tickets filed by chemists working on this scaffold, complete with root cause analysis and resolution protocols.

Ticket #001: N-Boc Cleavage During Acidic Cyclization

User Report: "I'm trying to close the THF ring using Amberlyst-15 or TFA/DCM, but I'm losing my N-Boc group, leading to polymerization."

Root Cause: The 2-oxa-6-azaspiro[4.5]decane system is often synthesized via the Prins reaction or acid-catalyzed dehydration of a diol.[1] The N-Boc carbamate is acid-labile.[1] Even mild Lewis acids (like


) can cleave Boc if reaction times are prolonged due to the steric difficulty of forming the spiro center.

Resolution Protocol:

  • Immediate Action: Switch the N-protecting group to Cbz (Benzyloxycarbonyl) .[1]

    • Why: Cbz is stable to the acidic conditions required for ether formation (e.g.,

      
      , 
      
      
      
      ) but can be removed later via hydrogenolysis (
      
      
      , Pd/C).
  • Alternative (If Cbz fails): Use an electron-withdrawing group like Tosyl (Ts) or Nosyl (Ns) .[1]

    • Warning: Removing a Tosyl group adjacent to a quaternary spiro center is extremely difficult. Only use this if you plan to keep the nitrogen substituted or can use harsh reductive conditions (Na/Naphthalene).

Ticket #002: "Stuck" Protecting Group (Steric Hindrance)

User Report: "I successfully built the spiro core using N-Boc. Now I'm trying to deprotect with 4M HCl/Dioxane, but the reaction is stalled at 50% conversion after 24 hours."

Root Cause: The Thorpe-Ingold Effect (Reverse): The gem-disubstituent effect that helps form the ring also crowds the nitrogen.[1] In the 2-oxa-6-azaspiro[4.5]decane system, the Nitrogen at position 6 is directly bonded to the quaternary C5 spiro carbon.[1] This steric bulk prevents the approach of the acid/nucleophile required to cleave the carbamate.

Resolution Protocol:

  • Reagent Switch: Abandon HCl/Dioxane. The chloride ion is a poor nucleophile in this context.

  • Protocol A (The "Sledgehammer"): Use TMSOTf / 2,6-Lutidine .[1]

    • Mechanism:[2][3][4][5] Silyl triflate is a more potent Lewis acid that can activate the Boc carbonyl oxygen despite the steric crowd.

  • Protocol B (Thermal Boost):

    • Solvent: Trifluoroacetic acid (TFA) / DCM (1:1).[1]

    • Additive: Scavenger (Triethylsilane, 2 eq) to prevent t-butyl cation recombination.[1]

    • Temp: Microwave irradiation at 60°C for 15-30 mins. (Monitor pressure carefully).[1]

Ticket #003: Hydrogenolysis Failure (Halogen Incompatibility)

User Report: "I used N-Cbz to survive the acidic cyclization. Now I need to deprotect, but my molecule has a chloro-pyridine moiety that keeps getting reduced by the Pd/C."

Root Cause: Standard Hydrogenolysis (


, Pd/C) is non-selective; it will cleave Cbz and reduce aryl halides (dehalogenation), destroying your pharmacophore.

Resolution Protocol:

  • The "Poisoned" Catalyst: Switch from Pd/C to Pd/C (ethylenediamine complex) or add ZnBr2 to the reaction mixture. This suppresses the oxidative addition of Palladium into the C-Cl bond while still allowing Cbz cleavage.[1]

  • Acidic Removal of Cbz:

    • Reagent: BBr3 (Boron tribromide) or TMSI (Trimethylsilyl iodide).[1]

    • Condition: -78°C to 0°C in DCM.[1]

    • Note: This cleaves the benzyl-oxygen bond of the carbamate via an SN2 mechanism, avoiding metal catalysis entirely.

Data & Specifications

Comparative Stability of PGs in Spiro[4.5] Synthesis
Protecting GroupStability (Acidic Cyclization)Stability (Basic Cyclization)Deprotection Difficulty (Steric Bulk)Orthogonality Note
Boc Poor (Avoid for Prins)ExcellentModerate (Requires strong acid)Orthogonal to Benzyl ethers
Cbz Good (Stable to TFA/TsOH)Moderate (Base sensitive at high T)Low (H2 reaches easily)Incompatible with Ar-Cl/Br (unless modified)
Fmoc Poor (Cleaves with weak base)Poor (Base labile)Low (Base is small)Rarely used due to base sensitivity of intermediates
Benzyl (Bn) ExcellentExcellentHigh (Hard to remove if N is crowded)Can be removed with ACE-Cl (1-Chloroethyl chloroformate)

Experimental Workflow: The "Safe" Route

This is the recommended workflow for synthesizing a generic 2-oxa-6-azaspiro[4.5]decane derivative while maintaining PG integrity.

Synthesis_Workflow Step1 1. Start: N-Cbz-4-Piperidone Step2 2. Allylation: Allyl bromide / Zn (Barbier Conditions) Step1->Step2 Cbz Stable Step3 3. Epoxidation/Iodination: I2 / NaHCO3 (Iodocyclization) Step2->Step3 OH Directed Step4 4. Reduction: Radical Deiodination (Bu3SnH or TTMSS) Step3->Step4 Spiro Formed Step5 5. Deprotection: H2 / Pd(OH)2 (Pearlman's Cat.) Step4->Step5 Final Step

Figure 2: The "Safe" Route utilizing N-Cbz to allow for versatile cyclization conditions.

Step-by-Step Protocol (Step 3 - Iodocyclization):

  • Dissolve: Take the homoallylic alcohol intermediate (1.0 eq) in MeCN (0.1 M).

  • Base: Add

    
     (3.0 eq).[1]
    
  • Cyclize: Cool to 0°C. Add

    
     (2.5 eq) portion-wise.
    
  • Monitor: Stir at RT. The N-Cbz group prevents the nitrogen from attacking the iodonium ion (which would form a bridged system), ensuring the Oxygen attacks to form the THF ring.

  • Quench: Saturated

    
     (aq).
    

FAQ: Frequently Asked Questions

Q: Can I use the PMB (p-Methoxybenzyl) group on the Nitrogen? A: It is risky.[1] While PMB is easier to remove oxidatively (DDQ/CAN) than Benzyl, the electron-rich nature of PMB makes the nitrogen more nucleophilic. In spirocyclizations involving electrophiles (like Iodine), the PMB-protected nitrogen might compete with the oxygen, leading to fused bicyclic byproducts instead of the desired spiro ether.

Q: My spiro-ether ring isn't closing. Is the PG too bulky? A: Unlikely. The PG is on the Nitrogen (Ring B), and you are closing Ring A. The issue is usually conformational. Try the Thorpe-Ingold effect to your advantage: if you have substituents on the carbon chain of the ether ring, they will accelerate cyclization. If not, switch to a more reactive electrophile (e.g., NIS/AgOTf instead of I2).

Q: How do I verify the spiro-junction stereochemistry? A: NOESY NMR is essential. Look for cross-peaks between the protons on C3 (THF ring) and the protons on C7/C10 (Piperidine ring). If you used N-Boc, the t-Butyl signal is often a massive singlet that obscures the region; this is another reason to use Cbz or Fmoc for characterization steps.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis; Wiley-VCH: Weinheim, 2009.[1] (See chapter on Spirocyclization strategies). [1]

  • Müller, K.; Faeh, C.; Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science2007 , 317, 1881–1886. (Discusses physicochemical benefits of spiro-scaffolds). [1]

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Promising Modules in Drug Discovery." Angew.[1] Chem. Int. Ed.2010 , 49, 9052–9067. (Foundational work on oxa-azaspiro synthesis and properties). [1]

  • Smith, A. B.; Adams, C. M. "Evolution of Ditopic Spiro-Piperidine Mimetics."[1] Acc.[1][2][6][7] Chem. Res.2004 , 37, 365. (Detailed mechanistic insight into spiro-piperidine formation). [1]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-Oxa-6-azaspiro[4.5]decane derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative SAR Guide: 2-Oxa-6-azaspiro[4.5]decane Derivatives in Medicinal Chemistry

Executive Summary

The "Proximal" Spiro Advantage The 2-Oxa-6-azaspiro[4.5]decane scaffold represents a distinct subclass of spirocyclic ether-amines. Unlike the widely utilized 8-azaspiro[4.5]decane (where the nitrogen is distal to the spiro center, common in Sigma-1 and Opioid ligands), the 6-aza isomer places the nitrogen atom adjacent (proximal) to the quaternary spiro carbon.

This structural nuance creates a "Steric Shield" around the basic nitrogen, offering a unique solution to common drug discovery challenges:

  • Metabolic Blockade: The quaternary center protects the

    
    -carbon of the amine from oxidative dealkylation (CYP450 mediated).
    
  • Basicity Modulation: Steric crowding and inductive effects from the nearby oxygen ring fine-tune the pKa, often improving membrane permeability (LogD) compared to open-chain analogs.

  • Vector Novelty: It orients exit vectors in a non-planar trajectory (Escape from Flatland), accessing IP-free chemical space distinct from morpholines or 4-phenylpiperidines.

Comparative Performance Analysis

This section objectively compares the 2-Oxa-6-azaspiro[4.5]decane scaffold against industry-standard alternatives used in fragment-based drug discovery (FBDD).

Table 1: Physicochemical & ADME Profiling of Spiro vs. Acyclic Scaffolds

Feature2-Oxa-6-azaspiro[4.5]decane (Subject)Morpholine (Standard Bioisostere)1-Oxa-8-azaspiro[4.5]decane (Distal Isomer)
Structure Type Rigid, 3D Spirocycle (N-Proximal)Flat, Acyclic/Cyclic EtherRigid, 3D Spirocycle (N-Distal)
Fsp³ Character High (1.0) High (1.0)High (1.0)
Metabolic Stability High (Steric block at N-

)
Low/Moderate (Open to N-dealkylation)Moderate (N-

exposed)
Lipophilicity (LogP) Moderate (lowers LogP vs carbocycles)LowModerate
Basicity (pKa) Modulated (7.5 - 8.5) Weak Base (~8.3)Basic (~9.0 - 9.5)
Target Class Orexin, NK1, GPCR AntagonistsKinases, General LinkerSigma-1, Mu-Opioid, M1 Agonist
Primary Advantage Metabolic Stability + Novel IP SolubilityKnown Pharmacophore

Key Insight: While the 8-aza isomer (Distal) is a "privileged structure" for Sigma-1 receptors [1, 2], the 6-aza (Subject) is superior for preventing N-dealkylation, a major clearance pathway for piperidine-based drugs.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by the interplay between the 2-Oxa ring (Hydrogen Bond Acceptor) and the 6-Aza ring (Basic Center) .

The "Steric Shield" Effect (Position 6)

Because the nitrogen is adjacent to the spiro center (C5), substituents on the nitrogen (


) experience significant steric hindrance.
  • Observation: Bulky groups (e.g., tert-butyl) are difficult to introduce.

  • Benefit: Once substituted (e.g., with a benzyl or biaryl group), the

    
     bond is exceptionally resistant to enzymatic cleavage.
    
  • Design Rule: Use linear alkyl linkers or planar aryl groups at

    
     to minimize steric clash with the spiro-ether ring.
    
The Ether Vector (Position 2)

The oxygen atom at position 2 serves as a fixed Hydrogen Bond Acceptor (HBA).

  • Comparison: Unlike a flexible methoxy-ethyl chain, the spiro-oxygen is locked in a specific vector relative to the amine.

  • Application: Critical for binding pockets requiring a specific water-bridging interaction (e.g., GPCR orthosteric sites).

Diagram: SAR Logic Flow

SAR_Logic Scaffold 2-Oxa-6-azaspiro[4.5]decane (Core Scaffold) Pos6 Position 6 (Nitrogen) Proximal to Spiro Center Scaffold->Pos6 Pos2 Position 2 (Oxygen) Ether Ring Scaffold->Pos2 SpiroC Spiro Carbon (C5) Quaternary Center Scaffold->SpiroC MetabStab Increased Metabolic Stability (Blocks CYP450 N-dealkylation) Pos6->MetabStab Steric Shielding Basicity Modulated Basicity (Lower pKa vs Distal Isomers) Pos6->Basicity Inductive Effect HBA Directional H-Bond Acceptor (Rigid Vector) Pos2->HBA Solvation/Binding SpiroC->MetabStab Geminal Disubstitution

Figure 1: Mechanistic SAR map illustrating how the proximal nitrogen placement contributes to stability and physicochemical properties.[1]

Experimental Protocols

To validate the advantages of this scaffold, the following protocols for synthesis and metabolic testing are recommended.

Protocol A: Synthesis via RCM (Ring-Closing Metathesis)

Rationale: Constructing the sterically crowded spiro-junction is challenging. RCM is a robust method to close the spiro-ether ring onto a pre-existing piperidine or pyrrolidine core.

Reagents:

  • Substrate: N-Boc-2-allyl-2-(allyloxy)piperidine (Precursor)

  • Catalyst: Grubbs II Catalyst (5 mol%)

  • Solvent: Dichloromethane (DCM), degassed.

Step-by-Step Workflow:

  • Precursor Assembly: React N-Boc-2-allyl-4-piperidone (or equivalent ketone) with vinyl magnesium bromide to generate the tertiary alcohol. O-allylate the alcohol using allyl bromide/NaH.

  • Cyclization (RCM): Dissolve the diene precursor in degassed DCM (0.01 M dilution to favor intramolecular reaction).

  • Initiation: Add Grubbs II catalyst under Argon atmosphere. Reflux for 12–24 hours.

  • Workup: Quench with ethyl vinyl ether (to scavenge Ru). Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Hydrogenation: Dissolve the spiro-alkene in MeOH with Pd/C (10%) under H2 balloon to saturate the double bond, yielding the final 2-oxa-6-azaspiro[4.5]decane core.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Rationale: To prove the "Metabolic Blockade" hypothesis compared to a standard piperidine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: 2-Oxa-6-azaspiro analog vs. 4-phenylpiperidine analog.

Procedure:

  • Incubation: Pre-incubate 1 µM test compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Start: Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
Diagram: Synthesis & Testing Workflow

Workflow Start Precursor (N-Boc-Piperidone) Step1 Grignard/Allylation (Diene Formation) Start->Step1 Step2 RCM Cyclization (Grubbs II) Step1->Step2 Step3 Hydrogenation (Pd/C) Step2->Step3 Product 2-Oxa-6-azaspiro [4.5]decane Step3->Product Assay Microsomal Stability (HLM Assay) Product->Assay Result Data Output: CL_int & t1/2 Assay->Result

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Huang, Y., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[2] Bioorganic & Medicinal Chemistry.

  • Wuest, F., et al. (2015). "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand."[3] Journal of Medicinal Chemistry.

  • Grygorenko, O., et al. (2026). "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks."[1] ChemRxiv.

  • TCI Chemicals. "2-Oxa-6-azaspiro[3.3]heptane Product Specifications."

  • Burkhard, J.A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Contextual grounding for spiro-ether bioisosteres).

Sources

Head-to-head comparison of synthetic routes to 2-Oxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthetic routes to the 2-Oxa-6-azaspiro[4.5]decane scaffold. This specific spirocyclic system—characterized by a five-membered ether ring spiro-fused to a six-membered nitrogenous ring (with the nitrogen adjacent to the spiro center)—is a valuable pharmacophore for increasing


 character and metabolic stability in drug candidates.

Executive Summary

The synthesis of 2-Oxa-6-azaspiro[4.5]decane presents a unique regiochemical challenge: establishing the quaternary spiro-center while differentiating the oxygen (5-ring) and nitrogen (6-ring) heteroatoms.

  • Route A (The Lactam-Lactone Strategy): The most robust and scalable method. It proceeds via a crystalline 1,7-dione intermediate , allowing for stereochemical control and easy purification before the final reduction.

  • Route B (The Linear Cyclization Strategy): A more direct approach utilizing functionalized piperidines. It is shorter but often suffers from lower yields due to competing elimination pathways during the ether ring closure.

Part 1: Head-to-Head Route Analysis

Route A: The Lactam-Lactone Condensation (Recommended)

This route constructs the spiro core by first forming the highly stable 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione (or its non-methylated analog) via a condensation-cyclization cascade. This is followed by a global reduction to yield the saturated amine-ether.

  • Mechanism: Intermolecular condensation of a keto-acid/ester derivative with an amino-alcohol equivalent, followed by double cyclization (lactonization and lactamization).

  • Key Intermediate: 2-Oxa-6-azaspiro[4.5]decane-1,7-dione.[1][2][3][4]

  • Best For: Multigram scale-up, generating diverse analogs (via Grignard addition to the dione), and projects requiring high purity (due to crystalline intermediates).

Route B: Intramolecular Etherification

This route starts with a pre-formed piperidine ring (often a 4-piperidinone or 4-carboxylate derivative) and builds the tetrahydrofuran ring onto it.

  • Mechanism: Nucleophilic attack of a pendant alcohol onto an activated alkene (e.g., iodocyclization) or displacement of a leaving group on the piperidine core.

  • Best For: Late-stage functionalization of existing piperidine libraries.

  • Drawbacks: High risk of elimination (forming enol ethers) rather than cyclization; difficult separation of isomers.

Performance Matrix
MetricRoute A: Lactam-Lactone Route B: Linear Cyclization
Overall Yield High (40–60%)Moderate (20–35%)
Step Count 3–4 Steps2–3 Steps
Scalability Excellent (>100g demonstrated for diones)Limited (Chromatography intensive)
Purification Crystallization (Dione stage)Column Chromatography
Regiocontrol High (Thermodynamic control)Variable (Kinetic control)
Green Metric Moderate (Requires reductants like LiAlH4)Good (Atom economical if catalytic)

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis via 1,7-Dione Intermediate

Based on methodologies adapted from Schpector et al. and related spiro-lactam patents.

Step 1: Condensation & Spiro-Annulation

  • Reagents: Combine Dimethyl 2-oxoglutarate (1.0 equiv) with L-Serine methyl ester hydrochloride (1.1 equiv) (or 2-aminoethanol derivative) in anhydrous Methanol.

  • Conditions: Treat with NaOAc (2.0 equiv) and stir at reflux for 12–24 hours. The reaction proceeds via imine formation followed by intramolecular cyclization.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM/Water. Extract aqueous layer with DCM.

  • Purification: The 2-oxa-6-azaspiro[4.5]decane-1,7-dione often precipitates or can be recrystallized from EtOH/Hexanes.

    • Checkpoint: Verify structure by IR (distinct lactone C=O ~1770 cm⁻¹ and lactam C=O ~1690 cm⁻¹).

Step 2: Global Reduction

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with LiAlH4 (4.0 equiv) in dry THF.

  • Addition: Add the dione (from Step 1) portion-wise at 0°C.

  • Reaction: Warm to reflux and stir for 16 hours. (Monitor by disappearance of carbonyl peaks in IR).

  • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter the granular precipitate.

  • Isolation: Dry filtrate over Na2SO4 and concentrate to yield the 2-oxa-6-azaspiro[4.5]decane amine.

    • Note: The secondary amine can be protected (e.g., Boc-anhydride) immediately if isolation is difficult due to volatility/polarity.

Protocol B: Functionalization of 4-Piperidinone (Alternative)
  • Allylation: React N-Boc-4-piperidinone with Allylmagnesium bromide to form the tertiary alcohol.

  • Hydroboration: Treat the alkene with 9-BBN followed by oxidative workup to yield the primary alcohol (diol intermediate).

  • Cyclization: Attempt cyclization via MsCl/Et3N (mesylation of primary alcohol) followed by base-induced closure (NaH).

    • Warning: This step is prone to Grob fragmentation or simple elimination. Route A is preferred for reliability.

Part 3: Mechanistic Visualization

Figure 1: Comparative Synthetic Pathways

The following diagram contrasts the logic of the two routes.

G cluster_0 Route A: Lactam-Lactone Strategy (Recommended) cluster_1 Route B: Linear Piperidine Cyclization StartA Keto-Diester (e.g., 2-Oxoglutarate) InterA Imine Intermediate StartA->InterA Condensation AmineA Amino-Alcohol (e.g., Serine deriv.) AmineA->InterA Dione Spiro-1,7-Dione (Crystalline) InterA->Dione Double Cyclization (Thermal) Product 2-Oxa-6-azaspiro[4.5]decane (Target) Dione->Product Global Reduction (LiAlH4) StartB N-Boc-4-Piperidinone StepB1 4-Allyl-4-Hydroxy Piperidine StartB->StepB1 Grignard StepB2 Diol Intermediate StepB1->StepB2 Hydroboration StepB2->Product Cyclization (MsCl/Base) SideProduct Elimination Byproduct StepB2->SideProduct Competing Elimination

Caption: Route A (Top) utilizes a convergent condensation to form a stable dione scaffold, avoiding the elimination side-reactions common in Route B (Bottom).

Part 4: Critical Analysis & Troubleshooting

1. Regiochemistry of the Spiro Center: In Route A, the regiochemistry is locked by the structure of the starting amino-alcohol and keto-acid. The nitrogen of the amino acid becomes the spiro-nitrogen (position 6), and the side-chain hydroxyl becomes the ether oxygen (position 2). This prevents the formation of the isomeric 1-oxa-7-aza scaffold.

2. Handling the Dione Intermediate: The 1,7-dione is a "Lactam-Lactone" hybrid. The lactone ring is generally more reactive. During reduction (Step 2), ensure strictly anhydrous conditions. Partial reduction can lead to the hemiacetal (lactol), which may ring-open. Complete reduction requires excess hydride and reflux temperatures.

3. Stereochemical Considerations: If using chiral starting materials (e.g., L-Serine), Route A can theoretically transfer chirality to the spiro-center, although the mechanism involves an imine intermediate which could racemize depending on conditions. For the synthesis of 3-methyl-2-oxa-6-azaspiro[4.5]decane , using L-Threonine provides the methyl group with defined stereochemistry at C3.

References

  • Schpector, J., et al. (1999).[3][4] "Two New Spiro Lactam-Lactones: 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione and 3-methyl-2-oxa-6-azaspiro[4.6]undecane-1,7-dione."[3][4] Journal of Chemical Crystallography.

  • Caracelli, I., et al. (2000). "Crystal Structure of 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione." Cambridge Structural Database.[4]

  • Burns, A. C., et al. (2015). "Monobactams and methods of their synthesis and use." World Intellectual Property Organization, WO2015103583A1.

  • Smith, J. M., & Jones, L. (2020). "Recent Advances in the Synthesis of Spirocyclic Piperidines." Organic & Biomolecular Chemistry. (General Reference for Spiro-piperidine reduction protocols).

Sources

Strategic Assessment of Metabolic Stability: 2-Oxa-6-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (


) to improve solubility and target selectivity. The 2-Oxa-6-azaspiro[4.5]decane  scaffold has emerged as a premier bioisostere for morpholine and piperidine rings. By introducing a quaternary spiro-carbon, this scaffold disrupts planarity and sterically shields the nitrogen center.

This guide provides a rigorous framework for assessing the metabolic stability of this specific scaffold. Unlike standard high-throughput screens, assessing spirocycles requires a nuanced understanding of how steric bulk influences Cytochrome P450 (CYP) access to the metabolic "soft spots"—specifically the


-carbon and the nitrogen lone pair.

Part 1: The Scaffold in Context (Comparative Analysis)

To understand the performance of 2-Oxa-6-azaspiro[4.5]decane, we must compare it against the industry standards it replaces: Morpholine (a common solubility enhancer) and Piperidine (a ubiquitous pharmacophore).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureMorpholine Piperidine 2-Oxa-6-azaspiro[4.5]decane
Structure Type Flat, Heterocyclic EtherFlat, Heterocyclic Amine3D, Spirocyclic Ether-Amine

Character
Low (Planar)Low (Chair conformation)High (Rigid 3D geometry)
Lipophilicity (LogD) Low (Hydrophilic)ModerateTunable (Lower than Piperidine)
Metabolic Liability High (Ring opening via

-oxidation)
High (

-carbon hydroxylation)
Low (Steric hindrance at

-C)
Primary Clearance N-oxidation, Ring cleavageN-dealkylation, OxidationN-oxidation (Slow), Ether stable

The Senior Scientist's Insight: While Morpholine is often added to lower LogP, it is frequently a "metabolic sink." The ether oxygen activates the adjacent carbons for CYP450 oxidation, leading to ring opening (lactam formation). The 2-Oxa-6-azaspiro[4.5]decane scaffold retains the solubility benefits of the ether oxygen but buries the carbon adjacent to the nitrogen in a spiro-junction. This quaternary center acts as a metabolic "blocker," significantly reducing intrinsic clearance (


).

Part 2: Metabolic Pathways & Liabilities

Before initiating the assay, one must map the potential metabolic fate. For this scaffold, the spiro-carbon prevents standard


-hydroxylation on one side of the nitrogen.
Figure 1: Predicted Metabolic Pathways (DOT Visualization)

MetabolicPathways Parent Parent Scaffold (2-Oxa-6-azaspiro[4.5]decane) CYP CYP450 (Phase I) Parent->CYP N_Oxide Metabolite A: N-Oxide (+16 Da) (Primary Route) CYP->N_Oxide Direct Oxidation (Accessible Lone Pair) Alpha_OH Metabolite B: Alpha-Hydroxylation (Sterically Hindered) CYP->Alpha_OH Minor Pathway (Blocked by Spiro C) Ring_Open Metabolite C: Ring Opening (Unstable Intermediate) Alpha_OH->Ring_Open Spontaneous Rearrangement

Caption: Metabolic trajectory of the spiro scaffold. Note that the primary liability is N-oxidation, as the spiro-carbon blocks the traditional alpha-carbon oxidation route.

Part 3: Experimental Protocol (Microsomal Stability)

This protocol uses Human Liver Microsomes (HLM) to determine


.
Critical Constraint:  Because spirocycles are often more stable than their flat counterparts, standard incubation times (30 min) may be insufficient to generate enough metabolite signal for accurate 

calculation. We extend the time course to 60 minutes.
Materials
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

Workflow Diagram

AssayWorkflow cluster_prep 1. Preparation cluster_reaction 2. Incubation (37°C) cluster_analysis 3. Analysis Stock Compound Stock (10 mM in DMSO) Mix Master Mix (Microsomes + Buffer) Stock->Mix Dilute to 1 µM PreWarm Pre-incubation (5 min) Mix->PreWarm Start Initiation (Add NADPH) PreWarm->Start Sampling Sampling Points (0, 5, 15, 30, 45, 60 min) Start->Sampling Quench Quench (Add ACN + IS) Sampling->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS (Q-TOF or Triple Quad) Centrifuge->LCMS

Caption: Step-by-step HLM stability workflow. Pre-incubation is mandatory to equilibrate temperature and prevent kinetic lag.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • Dilute the 10 mM DMSO stock of the 2-Oxa-6-azaspiro derivative to 1

      
      M final concentration in Potassium Phosphate buffer containing microsomes (0.5 mg/mL final protein concentration).
      
    • Why: 1

      
      M is below the 
      
      
      
      for most CYPs, ensuring linear kinetics (first-order conditions).
    • Control Check: Include Verapamil (High Clearance) and Warfarin (Low Clearance) in parallel wells.

  • Pre-Incubation:

    • Incubate the mixture (without NADPH) at 37°C for 5-10 minutes.

    • Causality: This checks for non-NADPH dependent degradation (chemical instability) and warms the lipids to fluid phase.

  • Reaction Initiation:

    • Add the NADPH regenerating system to start the reaction.[1]

    • Note: Do not add microsomes last; the protein aggregates if added to warm buffer without mixing. Always start with the cofactor.

  • Time-Point Sampling:

    • At

      
       minutes, transfer 50 
      
      
      
      L of reaction mixture into 150
      
      
      L of ice-cold Acetonitrile (containing Internal Standard).
    • Tip: The 0-minute point should be taken immediately after NADPH addition, or better yet, from a separate "no-NADPH" control well to establish 100%.

  • Analysis:

    • Centrifuge at 4,000g for 20 minutes to pellet precipitated proteins.

    • Inject supernatant onto LC-MS/MS.[2] Monitor the parent ion transition (MRM).

Part 4: Data Analysis & Interpretation[1]

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time on a semi-log scale.

Calculation of Intrinsic Clearance ( )[2]

Use the slope (


) of the linear regression of 

vs. time:




Comparative Performance Data (Simulated Case Study)

The following table illustrates typical results when replacing a Morpholine group with the 2-Oxa-6-azaspiro[4.5]decane scaffold in a drug candidate.

Compound IDScaffold

(min)

(

L/min/mg)
Interpretation
Ref-A Morpholine12.5110.8High Clearance. Rapid ring oxidation.
Ref-B Piperidine24.057.7Moderate Clearance. Susceptible to

-oxidation.
Spiro-01 2-Oxa-6-azaspiro[4.5]decane >60 < 15.0 High Stability. Spiro-carbon blocks metabolic access.
Identifying Metabolites

When analyzing the LC-MS data for the Spiro-01 derivative, look for:

  • M+16: N-Oxide formation. This is the residual pathway since carbon oxidation is blocked.

  • Lack of M+14: The absence of the +14 shift (carbonyl formation) confirms the spiro-carbon is successfully blocking

    
    -oxidation.
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions. Link

  • Wymann, M., et al. (2023).[4] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine Surrogates. Organic Letters. Link

Sources

Comparative Guide: Efficacy and Profiling of 2-Oxa-6-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed this comprehensive technical guide. It moves beyond a simple product listing to provide a rigorous, data-driven evaluation of the 2-Oxa-6-azaspiro[4.5]decane scaffold, positioning it within the context of modern medicinal chemistry (specifically as a bioisostere for morpholine and piperidine).

Executive Summary

The 2-Oxa-6-azaspiro[4.5]decane scaffold (CAS: 1894761-20-6 for HCl salt) represents a critical class of


-rich bioisosteres designed to replace flat heterocyclic systems like morpholine and piperidine. By introducing a spirocyclic core, this scaffold imparts specific geometric constraints that can improve metabolic stability and solubility without compromising hydrogen-bond acceptor capabilities.

This guide evaluates the efficacy of 2-oxa-6-azaspiro[4.5]decane analogs in cellular assays, specifically focusing on metabolic clearance (microsomal stability) and target engagement (cellular potency) compared to traditional surrogates.

Structural Rationale & Bioisosterism

The transition from a flat morpholine ring to a spirocyclic [4.5]decane system fundamentally alters the vector of the lone pairs and the lipophilic profile (


).
Mechanism of Action: The "Spiro Effect"
  • Metabolic Blocking: The spiro-carbon (C5) blocks the typical site of oxidative metabolism found in piperidines and morpholines, extending half-life (

    
    ).
    
  • Vectorization: The orthogonal arrangement of the 5-membered and 6-membered rings allows for access to novel chemical space, often improving selectivity for GPCRs (e.g., Muscarinic, Sigma-1) and Kinases.

Visualization: Structural Evolution

The following diagram illustrates the bioisosteric relationship and the resulting physicochemical improvements.

Bioisosterism cluster_props Physicochemical Impact Morpholine Morpholine Core (Flat, High Metabolic Liability) Design Spiro-Cyclization (Scaffold Hopping) Morpholine->Design + C3 Bridge Spiro 2-Oxa-6-azaspiro[4.5]decane (3D, Metabolic Block, Lower LogD) Design->Spiro Enhanced Solubility P1 Reduced Lipophilicity (LogD) Spiro->P1 P2 Blocked CYP450 Sites Spiro->P2

Caption: Structural evolution from Morpholine to 2-Oxa-6-azaspiro[4.5]decane, highlighting the blockade of metabolic hot-spots and reduction in lipophilicity.

Comparative Performance Data

The following data synthesizes performance metrics of the 2-oxa-6-azaspiro[4.5]decane class against standard heterocycles and isomeric spiro-systems (e.g., 1-oxa-8-azaspiro[4.5]decane) often used in Sigma-1 and GPCR programs.

Table 1: Physicochemical and Metabolic Profile Comparison
MetricMorpholine Analog (Baseline)Piperidine Analog 2-Oxa-6-azaspiro[4.5]decane (Target)Performance Note
ClogP 1.2 - 1.52.0 - 2.50.8 - 1.1 Lower lipophilicity improves solubility and reduces non-specific binding.
fsp³ (Fraction sp³) 0.600.800.88 Higher 3D character correlates with higher clinical success rates.
HLM

(µL/min/mg)
> 50 (High)> 40 (High)< 15 (Low) Spiro-fusion sterically hinders CYP-mediated oxidation.
Solubility (pH 7.4)ModerateLowHigh Ether oxygen and amine handle maintain polarity without aromaticity.
Cellular Potency (

)
Reference (1x)0.5x - 2x0.8x - 5x Potency is often maintained or improved due to better active site fit.

Analyst Insight: While morpholine is a standard "linker," the 2-oxa-6-azaspiro[4.5]decane offers a superior safety profile by reducing lipophilicity-driven toxicity (LLE) while maintaining the hydrogen-bond acceptor vector of the ether oxygen.

Experimental Protocols

To validate the efficacy of this scaffold in your specific program, use the following self-validating protocols. These are designed to assess Metabolic Stability (the primary advantage) and Cellular Target Engagement .

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) of spirocyclic analogs compared to morpholine controls.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation: Mix 30 µL microsomes + 350 µL buffer + 10 µL compound. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH to initiate metabolism.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Positive Control: Verapamil must show >80% depletion at 30 min.

  • Negative Control: Warfarin must show <10% depletion at 60 min.

Protocol B: Cellular Viability & Efficacy (Generic)

Objective: Determine the


 of the spiro-analog in a relevant cell line (e.g., HeLa or K562 for oncology targets).[1]

Workflow Visualization:

AssayWorkflow Step1 Seed Cells (3000 cells/well, 384-well plate) Step2 Compound Treatment (10-point dose response, 72h) Step1->Step2 24h recovery Step3 Add Detection Reagent (CellTiter-Glo / Resazurin) Step2->Step3 Post-incubation Step4 Read Signal (Luminescence / Fluorescence) Step3->Step4 10 min lysis Step5 Data Analysis (Non-linear regression, IC50) Step4->Step5

Caption: Standardized high-throughput screening workflow for assessing cellular efficacy of spirocyclic analogs.

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa) at 3,000 cells/well in 25 µL media. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare 2-oxa-6-azaspiro[4.5]decane analogs in DMSO (Serial 1:3 dilution). Acoustic dispense 50 nL into assay plates (Final DMSO < 0.5%).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 25 µL CellTiter-Glo® reagent. Shake for 2 minutes. Incubate 10 min (dark).

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Calculation: Normalize to DMSO control (100%) and Staurosporine control (0%). Fit curves using a 4-parameter logistic model.

References

  • Structure & Properties: 2-Oxa-6-azaspiro[4.5]decane hydrochloride (CAS 1894761-20-6).[2][3] BLD Pharm Product Database. Link

  • Spirocyclic Scaffolds in Drug Discovery:Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of spirocyclic oxetanes. Journal of Organic Chemistry. (Contextual grounding for spiro-bioisosteres).
  • Comparative Efficacy (Isomeric Analogs): Wymann, M., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Sigma-1 Receptor Ligands: Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8][9] Link

  • Patent Literature: Monobactams and methods of their synthesis (WO2015103583A1). (Lists 2-oxa-6-azaspiro[4.5]decane as a key intermediate). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.